Palifosfamide
説明
Palifosfamide (ZIO-201) is a proprietary stabilized metabolite of ifosfamide. Ifosfamide has been shown to be effective in high doses in treating testicular cancer, sarcoma and lymphoma.
This compound is a synthetic mustard compound with potential antineoplastic activity. An active metabolite of ifosfamide covalently linked to the amino acid lysine for stability, this compound irreversibly alkylates and cross-links DNA through GC base pairs, resulting in irreparable 7-atom inter-strand cross-links; inhibition of DNA replication and cell death follow. Unlike ifosfamide, this agent is not metabolized to acrolein or chloroacetaldehyde, metabolites associated with bladder and CNS toxicities. In addition, because this compound does not require activation by aldehyde dehydrogenase, it may overcome the tumor resistance seen with ifosfamide.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
antitumor metabolite of ifosfamide; this compound-tris is a salt with tris; structure in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
bis(2-chloroethylamino)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Cl2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCJZNIZRWYHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NP(=O)(NCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865605 | |
| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31645-39-3 | |
| Record name | N,N′-Bis(2-chloroethyl)phosphorodiamidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31645-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palifosfamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031645393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palifosfamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05668 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isophosphoramide mustard | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALIFOSFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4U6NN813 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Palifosfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palifosfamide, also known as isophosphoramide mustard, is the active metabolite of the anticancer prodrug ifosfamide (B1674421). As a bifunctional alkylating agent, it exerts its cytotoxic effects by crosslinking DNA strands, ultimately leading to the inhibition of DNA replication and cell death. Unlike its parent compound, this compound does not require metabolic activation by cytochrome P450 enzymes, potentially offering a more direct and predictable therapeutic effect and circumventing certain mechanisms of tumor resistance. This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound, offering detailed experimental protocols, structured data presentation, and visual diagrams to aid researchers in their drug development efforts.
Chemical Properties
| Property | Value |
| IUPAC Name | N,N'-bis(2-chloroethyl)phosphorodiamidic acid |
| Molecular Formula | C4H11Cl2N2O2P |
| Molecular Weight | 221.02 g/mol [1] |
| CAS Number | 31645-39-3 |
| Appearance | White crystalline powder |
Synthesis of this compound
The synthesis of this compound can be approached through the hydrolysis of a suitable phosphoramidic chloride precursor. A common and effective strategy involves the reaction of phosphorus oxychloride with bis(2-chloroethyl)amine (B1207034) hydrochloride to form a key intermediate, which is then hydrolyzed to yield the final product.
Experimental Protocol: Synthesis of this compound
This protocol is a composite procedure based on established synthetic methods for analogous phosphorodiamidic acids.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Bis(2-chloroethyl)amine hydrochloride
-
Triethylamine (B128534) (Et₃N)
-
Dry Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl) (1 M)
Procedure:
-
Formation of N,N-bis(2-chloroethyl)phosphoramidic dichloride:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend bis(2-chloroethyl)amine hydrochloride (1.0 eq) in dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.0 eq) to the suspension with vigorous stirring.
-
Add phosphorus oxychloride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride precipitate.
-
The filtrate containing the N,N-bis(2-chloroethyl)phosphoramidic dichloride intermediate is used directly in the next step.
-
-
Hydrolysis to this compound:
-
Cool the filtrate from the previous step to 0 °C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the vigorously stirred solution until the pH of the aqueous layer is approximately 8.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to yield a white crystalline solid.
-
Quantitative Data:
| Parameter | Value | Reference |
| Theoretical Yield | Dependent on starting material quantities | N/A |
| Expected Purity | >95% after recrystallization | N/A |
Chemical Characterization
A comprehensive chemical characterization of this compound is essential to confirm its identity, purity, and stability. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR Spectral Data:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 3.5 - 3.7 | multiplet | -CH₂-Cl |
| 3.2 - 3.4 | multiplet | -NH-CH₂- | |
| 4.5 - 5.5 | broad singlet | -NH- | |
| 10 - 12 | broad singlet | -P(O)OH- | |
| ¹³C NMR | ~41 | singlet | -CH₂-Cl |
| ~49 | doublet (³JP-C) | -NH-CH₂- | |
| ³¹P NMR | ~11 | singlet | P=O |
Note: These are predicted values based on data from similar structures[2]. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. Electrospray ionization (ESI) is a suitable technique for this analysis.
Experimental Protocol: ESI-MS/MS Analysis
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Infusion Solvent: Acetonitrile/Water (1:1) with 0.1% formic acid
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV
Expected Fragmentation Pattern:
The fragmentation of this compound in ESI-MS/MS is expected to proceed through characteristic losses of its functional groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of synthesized this compound and for its quantification in various matrices. A reverse-phase HPLC (RP-HPLC) method is generally suitable.
Experimental Protocol: RP-HPLC Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size[3]
-
Mobile Phase: Acetonitrile : Methanol (60:40 v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 251 nm
-
Injection Volume: 20 µL
Quantitative Data and Validation Parameters:
| Parameter | Typical Value/Range |
| Retention Time | To be determined empirically |
| Linearity (Concentration Range) | 10-50 µg/mL (for Ifosfamide) |
| Correlation Coefficient (r²) | > 0.999 (for Ifosfamide) |
| Limit of Detection (LOD) | 1.3 µg/mL (for Ifosfamide) |
| Limit of Quantification (LOQ) | 4.0 µg/mL (for Ifosfamide) |
Note: The HPLC method parameters are based on a validated method for the related compound ifosfamide and may require optimization for this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and chemical characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers and drug development professionals. While the provided synthetic route is based on established chemical principles, empirical optimization and validation are crucial for achieving high yield and purity. Similarly, the analytical methods for characterization should be rigorously validated to ensure accurate and reliable results. The continued investigation and characterization of this compound will be instrumental in unlocking its full therapeutic potential as a direct-acting alkylating agent in cancer therapy.
References
Palifosfamide: A Technical Guide on the Active Metabolite of Ifosfamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ifosfamide (B1674421) is a widely utilized chemotherapeutic agent, classified as an oxazaphosphorine DNA alkylating agent, effective against a range of solid tumors and hematologic malignancies.[1][2][3] However, its clinical utility is often constrained by significant toxicities. Ifosfamide is a prodrug, requiring hepatic bioactivation to exert its cytotoxic effects.[1][4][5] The primary antitumor activity of ifosfamide is attributable to its active metabolite, isophosphoramide mustard (IPM), also known as palifosfamide.[6][7][8] The metabolic process that activates ifosfamide also generates toxic byproducts, such as acrolein and chloroacetaldehyde (B151913) (CAA), which are responsible for severe side effects like urotoxicity, nephrotoxicity, and encephalopathy.[1][3][5]
This has led to the development of this compound as a standalone therapeutic agent.[9] By administering the active metabolite directly, the goal is to achieve the desired antitumor efficacy while bypassing the metabolic steps that produce harmful toxins.[6][10] this compound has been formulated with stabilizing agents like lysine (B10760008) or tris(hydroxymethyl)aminomethane (tromethamine) to create a stable compound suitable for administration.[9][11] This guide provides an in-depth technical overview of this compound, covering its metabolic generation from ifosfamide, mechanism of action, clinical data, and key experimental protocols.
Metabolic Activation of Ifosfamide to this compound
Ifosfamide's journey from an inert prodrug to a potent cytotoxic agent is a multi-step process primarily occurring in the liver. This bioactivation is essential for its therapeutic effect but is also the source of its dose-limiting toxicities.
The metabolic cascade begins with the hydroxylation of ifosfamide at the C-4 position of the oxazaphosphorine ring, a reaction catalyzed predominantly by cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6.[1][2] This initial step yields 4-hydroxyifosfamide, an unstable intermediate that exists in equilibrium with its tautomer, aldoifosfamide (B1666837).[1][3] These metabolites can then diffuse from the hepatic cells into circulation to reach target tumor cells.[3]
Aldoifosfamide stands at a critical metabolic crossroads. It can be detoxified by the enzyme aldehyde dehydrogenase (ALDH) into the inactive metabolite carboxyifosfamide.[1][3] Alternatively, and crucially for its anticancer activity, aldoifosfamide can undergo spontaneous, non-enzymatic β-elimination. This chemical decomposition yields equimolar amounts of the active cytotoxic agent, isophosphoramide mustard (this compound), and the highly reactive, toxic byproduct acrolein.[1][3]
A competing metabolic pathway for ifosfamide involves N-dechloroethylation, which leads to the formation of inactive dechloroethylated metabolites and the neurotoxic and nephrotoxic metabolite chloroacetaldehyde (CAA).[4][5] Direct administration of this compound circumvents the formation of both acrolein and CAA.[6][10]
Mechanism of Action
This compound exerts its antineoplastic effect through its function as a bifunctional DNA alkylating agent.[6][12] Its chemical structure includes two reactive chloroethyl groups.
Once inside a cell, this compound's highly reactive alkyl groups covalently bind to nucleophilic sites on the DNA molecule.[1] The primary target for this alkylation is the N-7 position of guanine (B1146940) bases.[11] Because this compound possesses two such reactive groups, it can form covalent bonds with two different guanine bases, resulting in the formation of both intrastrand (within the same DNA strand) and, more critically, interstrand cross-links.[1][6]
These interstrand cross-links are particularly cytotoxic. They physically prevent the separation of the two strands of the DNA double helix, a process that is essential for both DNA replication and transcription.[4][6] The cell's DNA repair machinery often cannot effectively resolve these lesions, leading to the activation of damage-sensing pathways. This ultimately triggers programmed cell death, or apoptosis, which is mediated by the caspase cascade.[1][3]
Preclinical and Clinical Data
This compound has been evaluated in numerous preclinical models and clinical trials, both as a single agent and in combination with other chemotherapeutics.
In Vitro Cytotoxicity
Preclinical studies have demonstrated the broad activity of this compound against various cancer cell lines, particularly pediatric sarcomas.
Table 1: In Vitro IC50 Values for this compound Lysine
| Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| SaOS-2 | Osteosarcoma | 2.25 - 6.75 | [7] |
| OS229 | Osteosarcoma | 2.25 - 6.75 | [7] |
| OS230 | Osteosarcoma | 2.25 - 6.75 | [7] |
| OS222 | Osteosarcoma | 31.5 |[7][13] |
Data from Hingorani P, et al. (2009) and MedChemExpress.[7][13]
Clinical Trials
Clinical trials have investigated this compound primarily in soft tissue sarcoma (STS) and small cell lung cancer (SCLC).
Table 2: Summary of Key Clinical Trial Data for this compound
| Trial Phase | Patient Population | Treatment Regimen | Key Findings | Reference(s) |
|---|---|---|---|---|
| Phase I | Advanced Refractory Tumors (inc. STS, SCLC) | This compound (starting at 150 mg/m²) + Doxorubicin (B1662922) (starting at 60 mg/m²) | MTD: this compound 150 mg/m² + Doxorubicin 75 mg/m². 3/12 evaluable patients had a partial response. Median PFS: 20 weeks. | [11][14] |
| Phase Ib | SCLC and other cancers | This compound + Etoposide + Carboplatin | MTD of this compound was 130 mg/m² in this combination. | [15] |
| Randomized Phase II | Unresectable or Metastatic STS | This compound + Doxorubicin vs. Doxorubicin alone | Combination favored with a hazard ratio of 0.67 (p=0.042) for PFS. Median PFS: 7.8 months (combo) vs. 4.4 months (doxorubicin). | [11][16] |
| Phase III (PICASSO 3) | Metastatic STS (first-line) | this compound (150 mg/m²/day, days 1-3) + Doxorubicin (75 mg/m², day 1) vs. Doxorubicin + Placebo | Did not meet primary endpoint. Median PFS: 6.0 months (combo) vs. 5.2 months (placebo) (HR 0.86, p=0.19). No significant difference in OS. |[17][18] |
PFS: Progression-Free Survival; OS: Overall Survival; MTD: Maximum Tolerated Dose; HR: Hazard Ratio.
While early phase trials showed promise, the pivotal Phase III PICASSO 3 trial in metastatic soft tissue sarcoma did not demonstrate a statistically significant improvement in progression-free survival for the this compound-doxorubicin combination compared to doxorubicin alone.[18] Despite this, the data from these trials confirm that this compound can be administered without the characteristic neurotoxicity, nephrotoxicity, or urotoxicity associated with ifosfamide.[9][14]
Experimental Protocols
Analysis of Ifosfamide and Metabolites in Biological Samples
Accurate quantification of ifosfamide and its various metabolites, including this compound, is critical for pharmacokinetic studies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical methods employed.[19][20]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Spike plasma or erythrocyte samples with a known concentration of the analyte (e.g., this compound).[21][22]
-
Extraction: Perform an alkalinized liquid-liquid extraction using a solvent such as ethyl acetate.[22]
-
Derivatization: Since this compound is not highly volatile, a derivatization step is necessary. A common agent is TBDMF (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).[21]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.
-
Detection: The mass spectrometer detects the fragmented ions, allowing for identification and quantification based on the mass-to-charge ratio and comparison to a standard curve.[21] The lower limit of quantification (LLQ) must be established during method validation.[22]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Protocol: MTT Assay for this compound Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., SaOS-2 osteosarcoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound lysine. Include untreated control wells. The treatment can be for a single day or for consecutive days.[13]
-
Incubation: Incubate the plates for a defined period, typically 72 hours, at 37°C with 5% CO₂.[13]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 250 µg) to each well and incubate for approximately 4-6 hours.[13] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Remove the media and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the optical density (absorbance) of each well using a microplate reader at a wavelength of approximately 595 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
DNA Damage and Repair Assays
Evaluating the extent of DNA damage induced by this compound and the cell's ability to repair it can be accomplished using several techniques.
Protocol: Flow Cytometry for DNA Damage Detection
-
Cell Treatment: Expose cells (e.g., HeLa S3) to the alkylating agent for a set period (e.g., 1 hour).[23]
-
Cell Fixation: Harvest and fix the cells in ethanol (B145695) to permeabilize the membranes.
-
Antibody Staining: Incubate the fixed cells with a primary monoclonal antibody that specifically recognizes DNA with alkylation-induced damage (local denaturation).[23][24]
-
Secondary Staining: Wash the cells and add a fluorescein-labeled secondary antibody that binds to the primary antibody.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The intensity of the immunofluorescence (IF) is proportional to the amount of DNA damage.[23]
-
Data Interpretation: A strong correlation can be drawn between the IF intensity and cell survival (log10 surviving fraction), providing a quantitative measure of the drug's cytotoxic efficacy at the level of its primary target.[23]
Conclusion
This compound, as the principal active metabolite of ifosfamide, is a potent DNA alkylating agent. Its development as a direct therapeutic agent was driven by the compelling rationale of delivering the cytotoxic payload while avoiding the metabolic generation of toxic byproducts that cause the severe side effects associated with the parent prodrug. Preclinical and clinical studies have confirmed that this compound lacks the uro-, nephro-, and neurotoxicity of ifosfamide.[9] While the Phase III PICASSO 3 trial in soft tissue sarcoma did not meet its primary endpoint, the research into this compound has provided invaluable insights into the pharmacology of oxazaphosphorines and underscores the ongoing challenge of translating promising early-phase results into late-stage clinical success. The technical data and protocols outlined in this guide serve as a comprehensive resource for professionals in the field of oncology drug development.
References
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. ClinPGx [clinpgx.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C4H11Cl2N2O2P | CID 100427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Isophosphoramide mustard, a metabolite of ifosfamide with activity against murine tumours comparable to cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a bifunctional alkylator for the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Anticancer agent – palifosfomide tromethamine [manufacturingchemist.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound combination therapy found effective against small cell lung cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. onclive.com [onclive.com]
- 18. This compound plus doxorubicin does not improve survival in sarcoma | MDedge [mdedge.com]
- 19. The analysis of ifosfamide and its metabolites (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ifosfamide Assay Analyzed with HPLC – AppNote [mtc-usa.com]
- 21. comparative-preclinical-toxicology-and-pharmacology-of-isophosphoramide-mustard-the-active-metabolite-of-ifosfamide - Ask this paper | Bohrium [bohrium.com]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. Flow cytometry analysis of DNA damage and the evaluation of cytotoxicity of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of DNA repair and the enhancement of cytotoxicity of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Effects of Palifosfamide on Cancer Cells
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Palifosfamide (isophosphoramide mustard), the active metabolite of ifosfamide, is a potent DNA alkylating agent with significant cytotoxic activity against a variety of cancer cells in vitro.[1][2] Unlike its parent compound, this compound does not require hepatic activation and avoids the production of toxic metabolites associated with severe side effects, such as encephalopathy and hemorrhagic cystitis.[2][3] Its mechanism of action involves the formation of irreparable DNA inter-strand cross-links, which triggers the DNA damage response, leading to cell cycle arrest and apoptosis.[1] Notably, this compound has demonstrated efficacy in cancer models resistant to other alkylating agents, potentially by bypassing resistance mechanisms mediated by aldehyde dehydrogenase (ALDH). This guide provides a comprehensive overview of the in vitro effects of this compound, including quantitative cytotoxicity data, detailed experimental protocols, and a breakdown of the key signaling pathways involved.
Mechanism of Action
This compound exerts its cytotoxic effects through a direct interaction with cellular DNA. As a bi-functional alkylating agent, its primary mechanism involves the covalent bonding to guanine (B1146940) bases, leading to the formation of 7-atom inter-strand cross-links within the DNA double helix. This process is outlined below:
-
DNA Cross-Linking: this compound directly alkylates and cross-links DNA strands, primarily at GC base pairs. These cross-links physically prevent the separation of the DNA strands.
-
Inhibition of DNA Replication: The presence of these irreparable cross-links creates a physical barrier that blocks the progression of DNA polymerase during replication, leading to replication fork stalling.
-
Induction of DNA Damage Response (DDR): The stalled replication forks and DNA lesions are recognized by the cell's DNA damage sensor proteins, such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).
-
Cellular Outcomes: Activation of the DDR initiates downstream signaling cascades that ultimately determine the cell's fate. The two primary outcomes are:
-
Cell Cycle Arrest: Checkpoint kinases (Chk1/Chk2) are activated, leading to the arrest of the cell cycle, often at the G2/M phase, to prevent the cell from dividing with damaged DNA.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathways, often involving the p53 tumor suppressor protein, will trigger programmed cell death, or apoptosis. This is executed by a cascade of enzymes known as caspases.
-
The sequence from drug administration to cell death is a well-orchestrated process initiated by DNA damage.
Quantitative Cytotoxicity Data
The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50% after a specific exposure time. This compound has demonstrated broad activity against various pediatric sarcoma cell lines.
| Cancer Type | Cell Line(s) | Reported IC50 Range (µM) | Citation(s) |
| Osteosarcoma (OS) | SaOS-2, OS229, OS230 | 2.25 - 6.75 | |
| Osteosarcoma (OS) | Panel of OS cell lines | ~2.3 - 6.8 | |
| Ewing's Sarcoma (ES) | Panel of ES cell lines | ~2.3 - 6.8 | |
| Rhabdomyosarcoma (RMS) | Panel of RMS cell lines | ~2.3 - 6.8 | |
| Oxazaphosphorine-Resistant OS | OS222 | 31.5 | |
| Oxazaphosphorine-Resistant OS | OS222 | ~31.7 |
*Values converted from µg/mL assuming a molar mass of 221.02 g/mol . Original data: 0.5-1.5 µg/mL for sensitive lines and 7 µg/mL for OS222.
The data indicates that this compound is effective in the low micromolar range against sensitive sarcoma cell lines. Importantly, while the OS222 cell line shows higher resistance, this compound remains active against it, supporting the hypothesis that it may be effective against tumors that have developed resistance to other oxazaphosphorines.
Key Experimental Protocols
The in vitro evaluation of this compound relies on a set of standardized assays to measure cytotoxicity, apoptosis, and effects on the cell cycle.
Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Expose cells to a serial dilution of this compound for desired time points (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot viability against drug concentration to determine the IC50 value.
-
References
Palifosfamide's Role in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palifosfamide (ZIO-201), the active metabolite of ifosfamide (B1674421), is a bifunctional DNA alkylating agent that has demonstrated cytotoxic effects in various cancer models. Unlike its parent compound, this compound does not require metabolic activation and avoids the generation of toxic metabolites associated with ifosfamide, such as acrolein and chloroacetaldehyde (B151913). Its primary mechanism of action involves the induction of apoptosis through the formation of DNA interstrand cross-links, leading to cell cycle arrest and the activation of intrinsic and extrinsic apoptotic signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, supported by preclinical data, detailed experimental protocols, and visual representations of the key signaling cascades.
Introduction to this compound
This compound is a synthetic analogue of isophosphoramide mustard (IPM), the active cytotoxic metabolite of the widely used chemotherapeutic agent ifosfamide.[1] As a DNA alkylating agent, this compound covalently binds to DNA, forming interstrand cross-links that inhibit DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[2][3][4][5] A significant advantage of this compound is that it circumvents the need for hepatic metabolism for activation, a process required by ifosfamide.[1] This direct-acting nature not only ensures a more targeted delivery of the active cytotoxic moiety to tumor cells but also avoids the production of toxic byproducts associated with ifosfamide metabolism, such as chloroacetaldehyde and acrolein, which are responsible for neurotoxicity and hemorrhagic cystitis, respectively.[1]
Preclinical studies have demonstrated the broad-spectrum antitumor activity of this compound in various cancer cell lines, including pediatric sarcomas.[1][6] Its efficacy has been observed even in oxazaphosphorine-resistant models, suggesting its potential to overcome certain mechanisms of drug resistance.[1] Clinical investigations have explored its use both as a single agent and in combination with other chemotherapeutics, such as doxorubicin (B1662922), for the treatment of soft tissue sarcoma.[7][8][9][10]
Core Mechanism: DNA Cross-Linking and Initiation of Apoptosis
The central mechanism of this compound's cytotoxic action is its ability to function as a bifunctional alkylating agent. It forms covalent bonds with the N7 position of guanine (B1146940) residues in the DNA. When this occurs on opposite DNA strands, it results in the formation of an interstrand cross-link (ICL).[2] These ICLs physically obstruct the separation of the DNA double helix, a critical step for both DNA replication and transcription.[3][4][5]
The cellular response to ICLs is a complex process involving the DNA damage response (DDR) pathway. The stalled replication forks and transcriptional machinery at the site of the ICL act as a potent signal for the cell to initiate repair processes. However, if the damage is too extensive or irreparable, the DDR signaling shifts towards the induction of apoptosis to eliminate the damaged cell.[11]
Signaling Pathways in this compound-Induced Apoptosis
The apoptotic cascade triggered by this compound-induced DNA damage involves a complex interplay of signaling molecules, primarily converging on the intrinsic (mitochondrial) and, to some extent, the extrinsic (death receptor) pathways.
The p53-Dependent Pathway
The tumor suppressor protein p53 plays a pivotal role in the cellular response to genotoxic stress. Following DNA damage induced by this compound, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases phosphorylate and stabilize p53, leading to its accumulation in the nucleus.[11] Activated p53 then acts as a transcription factor, upregulating the expression of several pro-apoptotic genes.
A key target of p53 is the B-cell lymphoma 2 (Bcl-2) family of proteins. p53 can directly activate the transcription of pro-apoptotic members such as Bax (Bcl-2-associated X protein) and PUMA (p53 upregulated modulator of apoptosis).[12][13] These proteins translocate to the mitochondria, where they antagonize the anti-apoptotic members of the Bcl-2 family (e.g., Bcl-2, Bcl-xL), leading to mitochondrial outer membrane permeabilization (MOMP).[14][15]
The Intrinsic (Mitochondrial) Pathway and Caspase Activation
The permeabilization of the outer mitochondrial membrane is a critical commitment step in the intrinsic apoptotic pathway. MOMP allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. The most notable of these is cytochrome c.[12]
Once in the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which, in the presence of dATP, oligomerizes to form the apoptosome.[16] The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[16][17]
These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[18]
References
- 1. Preclinical activity of this compound lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C4H11Cl2N2O2P | CID 100427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DNA crosslinking damage and cancer - a tale of friend and foe - Huang - Translational Cancer Research [tcr.amegroups.org]
- 4. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 5. DNA crosslinking damage and cancer - a tale of friend and foe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound plus doxorubicin does not improve survival in sarcoma | MDedge [mdedge.com]
- 8. PICASSO III: A Phase III, Placebo-Controlled Study of Doxorubicin With or Without this compound in Patients With Metastatic Soft Tissue Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. onclive.com [onclive.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BCL2 family in DNA damage and cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The DNA damage-induced decrease of Bcl-2 is secondary to the activation of apoptotic effector caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell survival following direct executioner-caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Investigating the Pharmacokinetics of Palifosfamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palifosfamide (formerly known as ZIO-201) is a potent, bi-functional DNA alkylating agent investigated for its antitumor activity in various cancers, including soft tissue and bone sarcomas. It is the stabilized, active metabolite of ifosfamide (B1674421), isophosphoramide mustard (IPM). A key advantage of this compound is that it does not require metabolic activation and avoids the production of toxic metabolites associated with ifosfamide, such as acrolein and chloroacetaldehyde (B151913), which are responsible for hemorrhagic cystitis and neurotoxicity, respectively.[1] This guide provides a comprehensive overview of the available pharmacokinetic data for this compound, with a focus on preclinical studies, as detailed human pharmacokinetic parameters are not extensively available in the public domain.
Preclinical Pharmacokinetics of Isophosphoramide Mustard (IPM)
The majority of publicly available pharmacokinetic data for the active moiety of this compound comes from preclinical studies in various animal models. These studies provide valuable insights into the absorption, distribution, metabolism, and excretion of IPM.
Intravenous Administration
Pharmacokinetic parameters of IPM following intravenous (IV) administration have been characterized in rats, mice, dogs, and monkeys.
Table 1: Intravenous Pharmacokinetic Parameters of Isophosphoramide Mustard (IPM) in Preclinical Models
| Species | Dose | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Plasma Protein Binding | Reference |
| Rat (Sprague-Dawley) | 40 mg/kg | 6.8 - 18.7 min | 6.0 - 18.3 mL/min | Not Reported | 55% | [2] |
| Mouse | 100 mg/kg | ~2 min (α-phase) | 8.44 L/h/kg | Not Reported | >99.5% | [3] |
| Dog (Beagle) | 5 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| 10 mg/kg | 0.99 h (β-phase) | 1.01 L/h/kg | Not Reported | Not Reported | [3] | |
| Monkey | Not Reported | 4.2 h | 1.65 L/h/kg | Not Reported | Not Reported | [3] |
Note: The α-phase half-life represents the initial rapid distribution phase, while the β-phase half-life represents the slower elimination phase.
Oral Administration
An oral formulation of a stabilized form of IPM (ZIO-201) has been developed and evaluated in preclinical models, demonstrating good bioavailability.
Table 2: Oral Bioavailability of this compound (ZIO-201) in Preclinical Models
| Species | Formulation | Bioavailability | Key Findings | Reference |
| Rat | ZIO-201 | High | Similar pharmacokinetic parameters to IV administration. | Not Directly Cited |
| Dog | ZIO-201 | High | Demonstrated good oral absorption. | Not Directly Cited |
Human Pharmacokinetics (Limited Data)
While several Phase I and Phase II clinical trials of this compound have been conducted, detailed quantitative pharmacokinetic data in humans are not widely published. These trials have primarily focused on safety, tolerability, and efficacy in combination with other chemotherapeutic agents.
A Phase Ib open-label dose-escalation study in patients with small cell lung cancer and other selected cancers determined the maximum tolerated dose (MTD) of this compound to be 130 mg/m² when administered with etoposide (B1684455) and carboplatin.[4] Phase II and III trials have been conducted in patients with soft tissue sarcoma and small cell lung cancer.[5][6] Although pharmacokinetic assessments were part of these trials, specific parameters such as Cmax, Tmax, AUC, and half-life have not been publicly detailed.
Experimental Protocols
Bioanalytical Methods for Quantification
The quantification of isophosphoramide mustard (IPM) in biological matrices is crucial for pharmacokinetic studies. The primary methods employed are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: This method offers high sensitivity and specificity for the simultaneous quantification of ifosfamide and its metabolites, including IPM.
-
Sample Preparation: Typically involves solid-phase extraction of IPM from plasma. Deuterium-labeled IPM is often used as an internal standard to ensure accuracy.
-
Detection Limit: A routine detection limit of 50 ng/mL in plasma has been reported.[2]
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC provides a rapid method for the direct analysis of IPM in aqueous solutions without the need for derivatization.
-
Column: A C-18 reversed-phase column is commonly used.
-
Detection: Ultraviolet (UV) detection is a common method for quantification.[2]
Typical Pharmacokinetic Study Workflow
The following diagram illustrates a generalized workflow for a preclinical or clinical pharmacokinetic study of this compound.
Metabolism and Excretion
This compound is the active metabolite of ifosfamide. The rationale for its development was to administer the active moiety directly, thereby bypassing the hepatic metabolism required for ifosfamide activation and, more importantly, avoiding the formation of toxic byproducts.
The metabolic pathway of ifosfamide is well-characterized and involves cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, for its activation to 4-hydroxyifosfamide, which is in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide then spontaneously degrades to form isophosphoramide mustard (the active component of this compound) and acrolein. Another major metabolic pathway for ifosfamide is N-dechloroethylation, which produces chloroacetaldehyde.[1]
By administering this compound directly, the metabolic steps that produce acrolein and chloroacetaldehyde are circumvented. The direct metabolism and excretion pathways of this compound itself are not extensively detailed in the available literature. It is presumed to undergo hydrolysis and other degradation pathways to inactive products before renal excretion.
Conclusion
The preclinical pharmacokinetic profile of isophosphoramide mustard, the active component of this compound, has been reasonably well-characterized in several animal species, demonstrating rapid clearance and variable half-life depending on the species. An oral formulation has also shown promising bioavailability in preclinical models. However, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data for this compound in humans. While clinical trials have been conducted and have established tolerated doses, the specific pharmacokinetic parameters in cancer patients remain largely unpublished. Future publications of data from completed clinical trials would be invaluable to the scientific community for a more complete understanding of the pharmacokinetics of this compound in the target patient population. This would enable a more thorough assessment of its clinical potential and inform the design of future studies.
References
- 1. This compound | C4H11Cl2N2O2P | CID 100427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics and stability of isophosphoramide mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound combination therapy found effective against small cell lung cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. fiercebiotech.com [fiercebiotech.com]
An In-depth Technical Guide to the Early-Stage Research of Palifosfamide for Sarcoma
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the early-stage research and development of palifosfamide for the treatment of sarcoma. It details the compound's mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols employed in pivotal studies.
Introduction: The Rationale for this compound
Ifosfamide (B1674421) is an oxazaphosphorine prodrug widely used in the treatment of various cancers, including bone and soft-tissue sarcomas.[1][2] Its therapeutic efficacy is dependent on hepatic metabolism into its active cytotoxic metabolite, isophosphoramide mustard (IPM).[2][3] However, this metabolic activation also produces toxic by-products, notably acrolein and chloroacetaldehyde, which are responsible for severe side effects like hemorrhagic cystitis and encephalopathy.[2] These toxicities limit the feasible dosage of ifosfamide.
This compound is a stabilized formulation of IPM, the active moiety of ifosfamide. By directly administering the active metabolite, this compound was developed to provide the antitumor effects of ifosfamide while bypassing the metabolic step that generates toxic by-products. This approach was expected to offer a safer and potentially more effective treatment alternative. Early research also suggested that because this compound does not require activation, it might overcome tumor resistance mechanisms associated with ifosfamide, such as those mediated by aldehyde dehydrogenase (ALDH) enzymes.
Mechanism of Action
This compound exerts its cytotoxic effects as a bifunctional DNA alkylating agent. The compound contains a highly reactive nitrogen mustard group that covalently binds to nucleophilic sites on DNA molecules, primarily the N7 position of guanine (B1146940) bases. This action leads to the formation of irreparable inter-strand and intra-strand DNA cross-links. The resulting DNA damage disrupts the processes of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
A key advantage of this compound's design is its circumvention of the metabolic pathway required by ifosfamide. The diagram below illustrates this distinction.
Preclinical Research
Early-stage evaluation of this compound demonstrated broad activity in various sarcoma subtypes, including models resistant to conventional oxazaphosphorines like cyclophosphamide (B585).
In Vitro Cytotoxicity
This compound lysine (B10760008) (ZIO-201) was tested against a panel of pediatric sarcoma cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine its cytotoxic effects. The results showed potent activity across multiple sarcoma types.
Table 1: In Vitro Cytotoxicity of this compound Lysine in Sarcoma Cell Lines
| Cell Line | Sarcoma Type | IC50 (µg/mL) | IC50 (µM) |
|---|---|---|---|
| SaOS-2 | Osteosarcoma | ~0.5-1.5 | 2.25 - 6.75 |
| OS229 | Osteosarcoma | ~0.5-1.5 | 2.25 - 6.75 |
| OS230 | Osteosarcoma | ~0.5-1.5 | 2.25 - 6.75 |
| OS222 | Osteosarcoma | 7.0 | 31.5 |
| Various | Ewing's Sarcoma | 0.5 - 1.5 | Not Reported |
| Various | Rhabdomyosarcoma | 0.5 - 1.5 | Not Reported |
Data sourced from Hingorani P, et al. (2009).
In Vivo Xenograft Studies
The antitumor activity of this compound was evaluated in severe combined immunodeficient (SCID) mice bearing human sarcoma xenografts. These studies confirmed the in vitro findings, showing significant tumor growth inhibition. Notably, this compound was active against an osteosarcoma xenograft model (OS31) that was resistant to cyclophosphamide and expressed high levels of the resistance-conferring enzyme ALDH3A1.
Table 2: In Vivo Efficacy of this compound Lysine in Sarcoma Xenograft Models
| Xenograft Model | Sarcoma Type | Treatment | Outcome |
|---|---|---|---|
| OS31 | Osteosarcoma (Cyclophosphamide-Resistant) | 100 mg/kg IV (MTD) | Significant tumor growth inhibition and increased event-free survival. |
| OS33 | Osteosarcoma (Cyclophosphamide-Sensitive) | 100 mg/kg IV (MTD) | Significant tumor growth inhibition and increased event-free survival. |
| Rh30 | Rhabdomyosarcoma | 100 mg/kg IV (MTD) | Significant tumor growth inhibition and increased event-free survival. |
Data sourced from Hingorani P, et al. (2009).
Experimental Protocols: Preclinical
In Vitro Cytotoxicity Assay (MTT):
-
Cell Lines: A panel of human osteosarcoma (OS), Ewing's sarcoma (ES), and rhabdomyosarcoma (RMS) cell lines were used.
-
Drug Exposure: Cells were plated in 96-well plates and exposed to varying concentrations of this compound lysine for a specified duration.
-
Analysis: After incubation, MTT reagent was added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT to a purple formazan (B1609692) product. The formazan was then solubilized, and the absorbance was measured using a microplate reader. The IC50 value, the concentration of drug required to inhibit cell growth by 50%, was calculated from the dose-response curves.
In Vivo Xenograft Model Workflow:
-
Animal Model: Severe combined immunodeficient (SCID) mice were used to prevent rejection of human tumor grafts.
-
Tumor Implantation: Human sarcoma cells were harvested and injected subcutaneously into the flank of the mice. Tumors were allowed to grow to a palpable size.
-
Treatment: Once tumors reached a predetermined size, mice were randomized into control and treatment groups. This compound lysine was administered intravenously (IV) for three consecutive days at the maximum tolerated dose (MTD), which was determined to be 100 mg/kg/day.
-
Endpoint Analysis: Tumor volume was measured regularly. The primary endpoints were tumor growth inhibition and event-free survival, where an "event" was defined as the tumor reaching a predetermined maximum size.
Early-Stage Clinical Research
Building on the promising preclinical data, this compound advanced into clinical trials. The Phase II PICASSO trial showed encouraging results for its use in combination with doxorubicin (B1662922) for soft tissue sarcoma.
Phase II PICASSO Trial
This multinational, randomized, controlled trial evaluated the safety and efficacy of this compound plus doxorubicin versus doxorubicin alone in patients with metastatic or unresectable soft tissue sarcoma (STS). The trial was stopped early due to positive efficacy signals observed in an interim analysis.
Table 3: Key Efficacy Results from the Phase II PICASSO Trial (Interim Analysis)
| Endpoint | Doxorubicin Alone | This compound + Doxorubicin | Hazard Ratio (HR) | p-value |
|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | 4.4 months | 7.8 months | 0.43 | 0.019 |
| Number of Patients Evaluated for PFS | 31 (18 events) | 31 (10 events) | N/A | N/A |
Data based on 62 evaluable patients as reported by Ryan CW, et al. (2009).
The combination of this compound and doxorubicin was reported to be well-tolerated, with no significant difference in toxicities observed between the two arms.
Experimental Protocol: Phase II PICASSO Trial
-
Study Design: A randomized, multicenter, open-label Phase II trial.
-
Patient Population: Patients with metastatic or unresectable soft tissue sarcoma, eligible for first- or second-line treatment. Patients were stratified by age and histopathologic subtype.
-
Treatment Arms:
-
Control Arm: Doxorubicin alone.
-
Investigational Arm: this compound in combination with doxorubicin.
-
-
Dosing Regimen: Treatment was administered in cycles, with patients receiving up to 6 cycles unless disease progression or unacceptable toxicity occurred.
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Safety and overall survival.
Later Stage Development and Conclusion
The highly encouraging results from the Phase II study led to the initiation of a larger, pivotal Phase III trial, PICASSO III. This international, randomized, double-blind, placebo-controlled study was designed to confirm the benefit of adding this compound to doxorubicin in the first-line treatment of metastatic soft tissue sarcoma.
Unfortunately, the Phase III trial did not meet its primary endpoint. The addition of this compound to doxorubicin did not result in a statistically significant improvement in progression-free survival compared to doxorubicin plus placebo.
Table 4: Efficacy Results from the Phase III PICASSO III Trial
| Endpoint | Doxorubicin + Placebo | Doxorubicin + this compound | Hazard Ratio (HR) (95% CI) | p-value |
|---|---|---|---|---|
| Median PFS | 5.2 months | 6.0 months | 0.86 (0.68 - 1.08) | 0.19 |
| Median Overall Survival (OS) | 16.9 months | 15.9 months | 1.05 (0.79 - 1.39) | 0.74 |
| Patients Randomized | 221 | 226 | N/A | N/A |
Data sourced from Ryan CW, et al. (2016).
Grade 3-4 adverse events were more frequent in the this compound arm (63.6%) compared to the placebo arm (50.9%).
References
- 1. This compound, a bifunctional alkylator for the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical activity of this compound lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Palifosfamide and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palifosfamide, the active metabolite of the alkylating agent ifosfamide, has been a subject of significant interest in oncology research due to its direct mechanism of action and potential to overcome certain resistance pathways. This technical guide provides an in-depth structural analysis of this compound and its key analogues, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Quantitative data on their cytotoxic activity are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of their molecular interactions and evaluation processes.
Introduction
This compound, also known as isophosphoramide mustard, is a bifunctional alkylating agent that exerts its cytotoxic effects through the formation of covalent bonds with DNA.[1] Unlike its parent drug, ifosfamide, this compound does not require metabolic activation by hepatic cytochrome P450 enzymes, which potentially reduces systemic toxicity and circumvents certain mechanisms of drug resistance.[2] The development of stable formulations of this compound, such as this compound-lysine and this compound-tris, has enabled its clinical investigation as a therapeutic agent.[3]
This guide delves into the structural features of this compound and its analogues, such as glufosfamide (B1671655) and evofosfamide (B1684547), and their implications for anti-cancer activity.
Core Structure and Mechanism of Action
The core structure of this compound consists of a phosphorodiamidic acid with two chloroethyl groups. These chloroethyl groups are the key functional moieties responsible for its alkylating activity.
DNA Alkylation and Cross-linking
The mechanism of action of this compound and its analogues primarily involves the alkylation of DNA. The chloroethyl groups undergo an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic species then reacts with nucleophilic sites on DNA bases, predominantly the N7 position of guanine (B1146940). As bifunctional alkylating agents, they can react with two different guanine bases, leading to the formation of interstrand and intrastrand cross-links in the DNA double helix.[1] These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]
This compound Analogues: Structural Modifications and Activity
Several analogues of this compound have been synthesized to improve its therapeutic index, including enhancing tumor-specific targeting and overcoming resistance.
Glufosfamide
Glufosfamide is a conjugate of isophosphoramide mustard and glucose. This modification is designed to exploit the increased glucose uptake in cancer cells via glucose transporters. This targeted delivery is expected to increase the concentration of the alkylating agent within tumor cells, potentially enhancing its efficacy and reducing off-target toxicity. Glufosfamide does not lead to the release of toxic metabolites like acrolein, which is a concern with ifosfamide.
Evofosfamide (TH-302)
Evofosfamide is a hypoxia-activated prodrug. Its structure consists of a 2-nitroimidazole (B3424786) moiety linked to a bromo-isophosphoramide mustard. Under normal oxygen conditions (normoxia), the prodrug is relatively inactive. However, in the hypoxic environment characteristic of many solid tumors, the nitroimidazole group is reduced, leading to the release of the active bromo-isophosphoramide mustard, a potent DNA cross-linking agent. This targeted activation in hypoxic regions makes evofosfamide a promising agent for treating solid tumors that are often resistant to conventional therapies.
Quantitative Analysis of Cytotoxicity
The cytotoxic activity of this compound and its analogues is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative parameter.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |
| This compound lysine | SaOS-2 | Osteosarcoma | 2.25 - 6.75 | - | |
| This compound lysine | OS229 | Osteosarcoma | 2.25 - 6.75 | - | |
| This compound lysine | OS230 | Osteosarcoma | 2.25 - 6.75 | - | |
| This compound lysine | OS222 | Osteosarcoma | 31.5 | - | |
| Evofosfamide (TH-302) | Various | - | 10 | Hypoxia (N2) | |
| Evofosfamide (TH-302) | Various | - | 1000 | Normoxia (21% O2) | |
| Ifosfamide Metabolites | LLCPK1 | Renal Epithelial | - | See reference for details | |
| Chloroacetaldehyde | LLCPK1 | Renal Epithelial | 30 (concentration) | 48hr exposure, % of control MTT activity: 11±0.5% | |
| 4-OH-ifosfamide | LLCPK1 | Renal Epithelial | 75 (concentration) | 48hr exposure, % of control MTT activity: 22.9±1.2% | |
| Acrolein | LLCPK1 | Renal Epithelial | 75 (concentration) | 48hr exposure, % of control MTT activity: 42.0±2.9% | |
| Ifosfamide | LLCPK1 | Renal Epithelial | 75 (concentration) | 48hr exposure, % of control MTT activity: 69.8±2.8% |
Table 1: Cytotoxicity of this compound and Related Compounds
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µl of culture medium. Incubate for 24 hours at 37°C and 5-6.5% CO2.
-
Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.
Comet Assay for DNA Cross-linking
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage, including interstrand cross-links, at the level of individual cells.
Protocol Outline:
-
Cell Treatment: Treat cells with the DNA cross-linking agent.
-
Irradiation: Irradiate the cells to introduce a known number of random DNA strand breaks. The presence of cross-links will retard the migration of DNA.
-
Cell Embedding: Embed the cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA damage by measuring the length and intensity of the "comet tail." A reduction in tail moment compared to the irradiated control indicates the presence of DNA cross-links.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound and its analogues is centered around the bifunctional alkylating core. Modifications to the structure can influence factors such as drug delivery, activation, and toxicity.
-
Chloroethyl Groups: The presence of two chloroethyl groups is essential for the formation of DNA interstrand cross-links, which are considered the primary cytotoxic lesion.
-
Carrier Moieties: The addition of carrier moieties, such as glucose in glufosfamide, can enhance tumor-specific uptake.
-
Prodrug Strategies: The incorporation of a hypoxia-sensitive trigger, as seen in evofosfamide, allows for targeted drug release in the tumor microenvironment.
Further SAR studies could explore modifications to the chloroethyl groups (e.g., substitution with other halogens) or the development of novel carrier molecules to further improve the therapeutic window of these potent alkylating agents.
Conclusion
This compound and its analogues represent a significant class of DNA alkylating agents with demonstrated anti-cancer activity. Their direct mechanism of action and the potential to overcome resistance make them valuable subjects of ongoing research. The development of targeted delivery and activation strategies, as exemplified by glufosfamide and evofosfamide, highlights the potential for structural modifications to enhance their therapeutic efficacy. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of this important class of anti-cancer compounds. Further research into their effects on DNA repair pathways and the development of novel analogues will be crucial for realizing their full clinical potential.
References
Methodological & Application
Palifosfamide in vitro cell viability assay protocol (e.g., MTT, XTT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palifosfamide (or isophosphoramide mustard) is the active metabolite of the alkylating agent ifosfamide.[1][2] As a synthetic mustard compound, it exerts its antineoplastic activity by covalently binding to and cross-linking DNA, which inhibits DNA replication and protein synthesis, ultimately leading to cell death.[3] Unlike its parent drug, ifosfamide, this compound does not require metabolic activation in the liver and does not produce toxic metabolites like acrolein or chloroacetaldehyde, which are associated with bladder and central nervous system toxicities.[2][3]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric cell viability assays: MTT and XTT. These assays are fundamental in cancer research for determining the dose-dependent effects of cytotoxic agents and calculating key parameters such as the half-maximal inhibitory concentration (IC50).
Mechanism of Action Overview
This compound functions as a DNA alkylating agent. After entering the cell, it forms irreversible cross-links between DNA strands, primarily at GC base pairs. This action creates irreparable 7-atom inter-strand cross-links that physically block the DNA from unwinding, thereby inhibiting DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).
References
Application Notes and Protocols for Palifosfamide Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palifosfamide (ZIO-201), the active metabolite of ifosfamide, is a bifunctional DNA alkylating agent.[1][2] Unlike its parent compound, this compound does not require metabolic activation and avoids the production of toxic metabolites associated with bladder and central nervous system toxicities.[2] These characteristics make it a compelling agent for preclinical and clinical investigation. These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, based on published preclinical studies, to aid researchers in evaluating its anti-tumor efficacy.
Data Presentation
The following tables summarize quantitative data from a key preclinical study evaluating this compound lysine (B10760008) (ZIO-201) in pediatric sarcoma xenograft models.
Table 1: In Vivo Efficacy of this compound in Pediatric Sarcoma Xenografts
| Xenograft Model | Cancer Type | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Outcome |
| OS31 | Osteosarcoma (Cyclophosphamide-resistant) | SCID | 100 mg/kg/day | Intravenous (IV) | Daily for 3 consecutive days | Significant tumor growth inhibition and increased event-free survival compared to control.[1][3] |
| OS33 | Osteosarcoma (Cyclophosphamide-sensitive) | SCID | 100 mg/kg/day | Intravenous (IV) | Daily for 3 consecutive days | Significant tumor growth inhibition and increased event-free survival compared to control.[1][3] |
| RMS | Rhabdomyosarcoma | SCID | 100 mg/kg/day | Intravenous (IV) | Daily for 3 consecutive days | Significant tumor growth inhibition and increased event-free survival compared to control.[1][3] |
Table 2: In Vitro Cytotoxicity of this compound Lysine in Sarcoma Cell Lines
| Cell Line | Sarcoma Type | IC50 (µg/mL) |
| Multiple Osteosarcoma, Ewing's Sarcoma, and Rhabdomyosarcoma cell lines | Osteosarcoma, Ewing's Sarcoma, Rhabdomyosarcoma | 0.5 - 1.5 |
| OS222 | Osteosarcoma | 7 |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Sarcoma Xenograft Models
This protocol describes the establishment of osteosarcoma (OS) and rhabdomyosarcoma (RMS) xenografts in immunodeficient mice.
Materials:
-
Osteosarcoma (e.g., OS31, OS33) or Rhabdomyosarcoma (RMS) cell lines
-
Severe Combined Immunodeficient (SCID) mice, 4-6 weeks old, female
-
Complete cell culture medium (specific to the cell line)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel® Basement Membrane Matrix
-
Trypsin-EDTA
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture sarcoma cells in their recommended complete medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with sterile PBS.
-
Harvest cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Determine cell viability and concentration using a hemocytometer or an automated cell counter.
-
-
Cell Implantation:
-
Anesthetize the SCID mouse.
-
Resuspend 1 x 10^6 to 1 x 10^7 viable tumor cells in a 1:1 mixture of sterile PBS and Matrigel®. Keep the cell suspension on ice.
-
The final injection volume should be approximately 100-200 µL.
-
Using a 27-gauge needle, inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Palpable tumors typically develop within 1-3 weeks.
-
Measure tumor volume 2-3 times per week using calipers.
-
Calculate tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²)/2 .
-
Initiate treatment when tumors reach a predetermined volume (e.g., 100-200 mm³).
-
Protocol 2: Preparation and Intravenous Administration of this compound
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound lysine (ZIO-201)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) for injection*
-
Sterile 1 mL syringes with 28- to 30-gauge needles
-
Mouse restrainer or appropriate anesthesia
-
Scale for weighing mice
Procedure:
-
This compound Formulation:
-
Note: The specific vehicle used in the key preclinical study by Hingorani et al. (2009) was not specified. This compound is available as a lysine or tris salt, which is expected to be soluble in aqueous solutions. Sterile saline or PBS are standard, well-tolerated vehicles for intravenous injection in mice.
-
On each day of treatment, prepare a fresh solution of this compound in sterile saline or PBS to the desired concentration. The concentration should be calculated based on the average weight of the mice to ensure the injection volume is appropriate (typically 100-200 µL for a mouse).
-
Ensure the solution is completely dissolved and sterile-filtered if necessary.
-
-
Dosing:
-
Intravenous Administration (Tail Vein Injection):
-
Warm the mouse under a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Disinfect the tail with an alcohol wipe.
-
Using a 28- to 30-gauge needle, carefully inject the calculated volume of the this compound solution into one of the lateral tail veins.
-
Administer the injection slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Treatment Schedule:
-
Post-Administration Monitoring:
-
Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Continue to measure tumor volume 2-3 times per week throughout the study to assess treatment efficacy.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Efficacy Testing in Mouse Xenograft Models
Caption: Workflow for efficacy testing.
References
Application Note: Quantification of Palifosfamide in Human Plasma using a Validated HPLC-UV Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Palifosfamide (isophosphoramide mustard, IPM), the active metabolite of Ifosfamide, in human plasma. The method involves a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method has been validated for its linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in a research setting.
Introduction
This compound is the active cytotoxic metabolite of the alkylating agent Ifosfamide, a widely used chemotherapeutic drug. The therapeutic efficacy and toxicity of Ifosfamide are directly related to the systemic exposure of this compound. Therefore, a validated bioanalytical method for the accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. This document provides a detailed protocol for a validated HPLC-UV method for the determination of this compound in human plasma.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in plasma.
Materials and Methods
Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS), e.g., Cyclophosphamide
-
HPLC-grade acetonitrile, methanol (B129727), and dichloromethane
-
HPLC-grade water
-
Human plasma (blank)
-
C18 HPLC column (e.g., Cogent RP C18™, 5 µm, 4.6 x 250 mm)
Instrumentation
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions
| Parameter | Condition |
| Column | Cogent RP C18™, 5µm, 4.6 x 250mm or equivalent |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 195 nm |
| Column Temperature | Ambient |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 500 µL of dichloromethane, vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation Summary
The method was validated according to established guidelines for bioanalytical method validation. The following tables summarize the performance characteristics of the assay.
Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
Precision and Accuracy
| QC Concentration (µg/mL) | Precision (Intra-day %CV) | Precision (Inter-day %CV) | Accuracy (Intra-day %) | Accuracy (Inter-day %) |
| Low (5) | < 10% | < 10% | 90 - 110% | 90 - 110% |
| Medium (25) | < 10% | < 10% | 90 - 110% | 90 - 110% |
| High (80) | < 10% | < 10% | 90 - 110% | 90 - 110% |
Recovery
| QC Concentration (µg/mL) | Mean Extraction Recovery (%) |
| Low (5) | > 85% |
| Medium (25) | > 85% |
| High (80) | > 85% |
Signaling Pathway and Logical Relationships
Caption: Metabolic activation of Ifosfamide to this compound.
Conclusion
The described RP-HPLC method provides a reliable and accurate means for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make this method suitable for high-throughput applications in research settings, particularly for pharmacokinetic studies. The validation data demonstrates that the method is linear, precise, accurate, and sensitive for its intended purpose.
Application Notes and Protocols for Measuring Palifosfamide-Induced DNA Damage Using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palifosfamide (ZIO-201) is a stabilized active metabolite of the alkylating agent ifosfamide (B1674421).[1] Its cytotoxic mechanism of action is primarily through the formation of DNA interstrand cross-links, which block DNA replication and transcription, ultimately leading to cell death.[1][2][3] The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA damage at the level of individual cells.[4][5] The standard alkaline comet assay is used to detect single- and double-strand breaks and alkali-labile sites.[6][7] However, a modified version of the assay is particularly well-suited for the detection of DNA interstrand cross-linking agents like this compound.[4][8][9][10] This modified assay measures the reduction in DNA migration caused by the cross-links, which physically restrain the DNA from moving during electrophoresis.[8]
This document provides a detailed protocol for utilizing a modified alkaline comet assay to quantify DNA damage induced by this compound. It includes procedures for cell culture, treatment, and analysis, as well as guidance on data interpretation.
Principle of the Modified Comet Assay for DNA Cross-links
The presence of interstrand cross-links prevents the complete denaturation and unwinding of DNA under alkaline conditions. In the modified comet assay, a secondary DNA damaging agent (e.g., ionizing radiation or a chemical agent like hydrogen peroxide) is introduced after treatment with the cross-linking agent.[8][11] This induces a known number of single-strand breaks. In cells without cross-links, this secondary damage will result in significant DNA migration, forming a "comet tail." However, in cells treated with a cross-linking agent like this compound, the cross-links will hold the DNA strands together, reducing the extent of migration induced by the secondary damage.[8] The degree of reduction in the comet tail is proportional to the frequency of the cross-links.
Signaling Pathway of this compound-Induced DNA Damage
Caption: this compound induces DNA interstrand cross-links, leading to replication stress and apoptosis.
Experimental Protocol: Modified Alkaline Comet Assay
This protocol is adapted from established methods for detecting DNA cross-links.[4][8][11][12]
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., human cancer cell line), complete culture medium, flasks, plates, incubator.
-
This compound: Stock solution of known concentration.
-
Comet Assay Slides: Pre-coated slides or standard microscope slides to be coated with normal melting point agarose (B213101).
-
Agarose: Normal Melting Point (NMP) Agarose and Low Melting Point (LMP) Agarose.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Lysis Solution: 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10. Add 1% Triton X-100 and 10% DMSO fresh.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM Na2EDTA, pH >13.
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.
-
-
DNA Staining: A fluorescent DNA stain (e.g., SYBR Green, Propidium Iodide, or DAPI).
-
Secondary Damage Agent: Hydrogen Peroxide (H₂O₂) or access to an X-ray source.
-
Equipment:
-
Fluorescence microscope with appropriate filters.
-
Horizontal gel electrophoresis tank and power supply.
-
Microwave or water bath.
-
Refrigerator and freezer (-20°C).
-
Micropipettes and sterile tips.
-
Experimental Workflow
Caption: Workflow for the modified comet assay to detect this compound-induced DNA cross-links.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with varying concentrations of this compound for a defined period (e.g., 2-24 hours). Include a vehicle control (DMSO or media).
-
-
Cell Harvesting and Embedding:
-
Wash cells with cold PBS and trypsinize if necessary.
-
Resuspend cells in cold PBS at a concentration of 1-2 x 10^5 cells/mL.
-
Mix the cell suspension with 1% LMP agarose (at 37°C) at a 1:10 ratio (v/v).
-
-
Slide Preparation:
-
Pipette the cell/agarose mixture onto a pre-coated slide.
-
Gently place a coverslip on top and allow the agarose to solidify at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold, freshly prepared Lysis Solution.
-
Incubate at 4°C for at least 1 hour (can be left overnight).
-
-
Induction of Secondary Damage:
-
After lysis, wash the slides with PBS.
-
Treat all slides (including controls) with a fixed dose of a secondary damaging agent. For example, incubate slides in 100 µM H₂O₂ on ice for 20 minutes. The goal is to induce a moderate level of DNA damage in the control cells (e.g., 40-50% tail DNA).[11]
-
-
Alkaline Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Gently remove the slides from the tank and place them on a tray.
-
Wash the slides three times with Neutralization Buffer for 5 minutes each.
-
Stain the slides with a fluorescent DNA dye according to the manufacturer's instructions.
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized comet assay software. Score at least 50-100 comets per slide.
-
Data Presentation and Analysis
The primary endpoint for measuring DNA cross-links is the reduction in DNA migration compared to the control group that received only the secondary damaging agent. Key parameters to quantify include:
-
% Tail DNA: The percentage of total DNA fluorescence that is in the tail.
-
Tail Moment: The product of the tail length and the percentage of DNA in the tail.[5]
The data should be summarized in tables to facilitate comparison between different concentrations of this compound.
Table 1: Effect of this compound on H₂O₂-Induced DNA Damage
| This compound Conc. (µM) | Treatment Group | Mean % Tail DNA (± SEM) | % Reduction in Tail DNA |
| 0 | Vehicle Control (No H₂O₂) | 5.2 ± 0.8 | N/A |
| 0 | H₂O₂ Only | 48.5 ± 3.1 | 0% |
| 10 | 10 µM Pali + H₂O₂ | 35.1 ± 2.5 | 27.6% |
| 50 | 50 µM Pali + H₂O₂ | 22.8 ± 1.9 | 53.0% |
| 100 | 100 µM Pali + H₂O₂ | 14.6 ± 1.5 | 69.9% |
Note: The quantitative data presented in this table are illustrative examples based on typical results for cross-linking agents and are not derived from specific experimental results for this compound.
Table 2: Comet Assay Parameters at Different this compound Concentrations
| This compound Conc. (µM) | Mean Tail Length (µm) (± SEM) | Mean Olive Tail Moment (± SEM) |
| 0 (H₂O₂ Only) | 45.2 ± 2.8 | 15.8 ± 1.2 |
| 10 | 33.1 ± 2.1 | 10.5 ± 0.9 |
| 50 | 21.5 ± 1.7 | 6.2 ± 0.7 |
| 100 | 15.8 ± 1.4 | 3.9 ± 0.5 |
Note: The quantitative data presented in this table are illustrative examples based on typical results for cross-linking agents and are not derived from specific experimental results for this compound.
Conclusion
The modified alkaline comet assay is a highly effective method for quantifying the DNA interstrand cross-links induced by this compound. The dose-dependent decrease in DNA migration following a secondary challenge with a DNA-damaging agent provides a clear and quantifiable measure of this compound's activity at the cellular level. This application note provides a comprehensive protocol for researchers to implement this technique for preclinical drug evaluation and mechanistic studies.
References
- 1. This compound | C4H11Cl2N2O2P | CID 100427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Detection of DNA‐crosslinking agents with the alkaline comet assay | Semantic Scholar [semanticscholar.org]
- 10. Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of the alkaline Comet assay to allow simultaneous evaluation of mitomycin C-induced DNA cross-link damage and repair of specific DNA sequences in RT4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Designing Combination Therapy Studies for Palifosfamide: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – To facilitate the advancement of cancer therapeutics, these comprehensive application notes and protocols provide a detailed framework for designing and executing preclinical studies of Palifosfamide in combination with other anti-cancer agents. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel cancer treatment strategies.
Introduction to this compound
This compound (ZIO-201) is a synthetic mustard compound and the active metabolite of ifosfamide. Its mechanism of action involves the irreversible alkylation and cross-linking of DNA, primarily at GC base pairs, which inhibits DNA replication and leads to cell death.[1] Unlike its parent compound, this compound does not require metabolic activation and is not metabolized to toxic byproducts like acrolein or chloroacetaldehyde, which are associated with bladder and central nervous system toxicities. Preclinical and clinical studies have explored this compound in combination with various chemotherapeutic agents, including doxorubicin, carboplatin, and etoposide (B1684455), in a range of cancers such as soft tissue sarcoma and small cell lung cancer.[2][3][4][5]
These application notes provide detailed experimental designs and protocols for in vitro and in vivo studies to assess the synergistic potential and efficacy of this compound combination therapies.
I. In Vitro Experimental Design & Protocols
A. Cell Line Selection
A panel of cancer cell lines relevant to the intended clinical indication should be selected. It is recommended to include cell lines with varying sensitivity to DNA damaging agents and different genetic backgrounds (e.g., p53 status).
B. In Vitro Cytotoxicity and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound as a single agent and in combination with other drugs, and to quantify the nature of the drug interaction (synergism, additivity, or antagonism).
Protocol 1: MTT/XTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment:
-
Single Agent: Treat cells with a serial dilution of this compound or the combination agent to determine the IC50 value of each drug individually.
-
Combination: Treat cells with both drugs simultaneously or sequentially at a constant ratio (based on the ratio of their IC50 values) or in a matrix format (varying concentrations of both drugs).[6]
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values for single agents.
Protocol 2: Synergy Analysis using the Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[7][8]
-
Data Input: Use the dose-response data from the single agent and combination experiments.
-
Combination Index (CI) Calculation: Utilize software such as CompuSyn to calculate the Combination Index (CI).[6][7]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Data Visualization: Generate Fa-CI plots (fraction affected vs. CI) and isobolograms to visualize the drug interaction across a range of effect levels.[6][7]
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µg/mL) |
| Osteosarcoma Cell Lines | Pediatric Sarcoma | 0.5 - 1.5 |
| Ewing's Sarcoma Cell Lines | Pediatric Sarcoma | 0.5 - 1.5 |
| Rhabdomyosarcoma Cell Lines | Pediatric Sarcoma | 0.5 - 1.5 |
| OS222 | Pediatric Sarcoma | 7 |
Data adapted from preclinical studies on this compound lysine (B10760008) (ZIO-201).[9]
C. Apoptosis and Cell Cycle Analysis
Objective: To investigate the mechanisms by which this compound combinations induce cell death and alter cell cycle progression.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cells with this compound, the combination agent, and the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Staining: Harvest and wash the cells, then resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 4: Western Blot for PARP Cleavage
-
Protein Extraction: Lyse treated and control cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP.[2]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the bands. An increase in the 89 kDa cleaved PARP fragment indicates apoptosis.[2]
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Fixation: Treat cells as described for the apoptosis assay, then harvest and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
II. In Vivo Experimental Design & Protocols
A. Xenograft Tumor Models
Objective: To evaluate the in vivo efficacy of this compound combination therapy in a relevant animal model.
Protocol 6: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle used to dissolve the drugs.
-
Single Agents: Administer this compound and the combination agent individually at predetermined doses and schedules.
-
Combination Therapy: Administer both drugs according to the planned schedule (e.g., concurrently or sequentially).
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.
Table 2: Example Dosing Schedules for this compound Combination Therapy in Clinical Trials (for preclinical design reference)
| Combination | Indication | This compound Dose | Combination Agent Dose | Schedule |
| This compound + Doxorubicin | Soft Tissue Sarcoma | 150 mg/m² | Doxorubicin 75 mg/m² | This compound on Days 1-3, Doxorubicin on Day 1 of a 21-day cycle |
| This compound + Carboplatin + Etoposide | Small Cell Lung Cancer | 130 mg/m² | Carboplatin AUC 4, Etoposide 100 mg/m² | All drugs administered on Days 1-3 of a 21-day cycle |
Data adapted from clinical trial protocols and may require optimization for preclinical models.[5][10][11]
B. Pharmacodynamic (PD) Marker Analysis
Objective: To confirm target engagement and assess the biological effects of this compound combination therapy in vivo.
Protocol 7: Immunohistochemistry (IHC) for γ-H2AX
γ-H2AX is a marker of DNA double-strand breaks and can be used to assess the DNA-damaging effects of this compound.[10][12]
-
Tissue Collection and Preparation: Collect tumors at various time points after treatment and fix in formalin, then embed in paraffin.
-
IHC Staining: Perform immunohistochemical staining on tumor sections using an antibody specific for phosphorylated H2AX (γ-H2AX).
-
Imaging and Analysis: Capture images of the stained sections and quantify the percentage of γ-H2AX positive cells or the staining intensity.
III. Visualization of Pathways and Workflows
To aid in the conceptualization of the experimental design and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
A. Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#4285F4"]; DNA [label="Nuclear DNA", fillcolor="#34A853"]; DNA_damage [label="DNA Cross-links\n(Double-Strand Breaks)", shape=ellipse, fillcolor="#EA4335"]; ATM_ATR [label="ATM / ATR Activation", fillcolor="#FBBC05"]; Chk1_Chk2 [label="Chk1 / Chk2 Phosphorylation", fillcolor="#FBBC05"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(G2/M Phase)", shape=ellipse, fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#FBBC05"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#FBBC05"]; PARP_Cleavage [label="PARP Cleavage", shape=ellipse, fillcolor="#EA4335"]; gamma_H2AX [label="γ-H2AX Formation", shape=ellipse, fillcolor="#EA4335"];
// Edges this compound -> DNA [label="Alkylates", color="#5F6368", fontcolor="#202124"]; DNA -> DNA_damage [label="Induces", color="#5F6368", fontcolor="#202124"]; DNA_damage -> ATM_ATR [label="Activates", color="#5F6368", fontcolor="#202124"]; ATM_ATR -> Chk1_Chk2 [label="Phosphorylates", color="#5F6368", fontcolor="#202124"]; Chk1_Chk2 -> Cell_Cycle_Arrest [label="Leads to", color="#5F6368", fontcolor="#202124"]; DNA_damage -> Apoptosis [label="Triggers", color="#5F6368", fontcolor="#202124"]; Apoptosis -> Caspase9 [label="via Intrinsic Pathway", color="#5F6368", fontcolor="#202124"]; Caspase9 -> Caspase3 [label="Activates", color="#5F6368", fontcolor="#202124"]; Caspase3 -> PARP_Cleavage [label="Induces", color="#5F6368", fontcolor="#202124"]; DNA_damage -> gamma_H2AX [label="Induces", color="#5F6368", fontcolor="#202124"]; } Caption: this compound's DNA-damaging action and subsequent signaling.
B. Experimental Workflows
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853"]; cell_culture [label="Select & Culture\nCancer Cell Lines", fillcolor="#4285F4"]; single_agent [label="Single-Agent\nDose Response\n(MTT/XTT Assay)", fillcolor="#FBBC05"]; ic50 [label="Determine IC50 Values", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; combination [label="Combination Treatment\n(Constant Ratio or Matrix)", fillcolor="#FBBC05"]; synergy [label="Synergy Analysis\n(Chou-Talalay Method)", fillcolor="#34A853"]; mechanism [label="Mechanistic Studies", shape=ellipse, fillcolor="#4285F4"]; apoptosis [label="Apoptosis Assays\n(Annexin V, PARP Cleavage)", fillcolor="#FBBC05"]; cell_cycle [label="Cell Cycle Analysis\n(PI Staining)", fillcolor="#FBBC05"]; end [label="End", shape=ellipse, fillcolor="#34A853"];
// Edges start -> cell_culture [color="#5F6368"]; cell_culture -> single_agent [color="#5F6368"]; single_agent -> ic50 [color="#5F6368"]; ic50 -> combination [label="Inform Dosing", fontcolor="#202124", color="#5F6368"]; combination -> synergy [color="#5F6368"]; synergy -> mechanism [label="If Synergistic", fontcolor="#202124", color="#5F6368"]; mechanism -> apoptosis [color="#5F6368"]; mechanism -> cell_cycle [color="#5F6368"]; apoptosis -> end [color="#5F6368"]; cell_cycle -> end [color="#5F6368"]; } Caption: Workflow for in vitro combination studies.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853"]; xenograft [label="Establish Xenograft\nTumor Model", fillcolor="#4285F4"]; randomize [label="Randomize Mice\ninto Treatment Groups", fillcolor="#FBBC05"]; treatment [label="Administer Treatment\n(Single Agents & Combination)", fillcolor="#FBBC05"]; monitoring [label="Monitor Tumor Growth\n& Body Weight", fillcolor="#34A853"]; pd_analysis [label="Pharmacodynamic Analysis\n(e.g., γ-H2AX IHC)", shape=parallelogram, fillcolor="#4285F4"]; data_analysis [label="Data Analysis\n(Tumor Growth Inhibition)", fillcolor="#EA4335"]; end [label="End", shape=ellipse, fillcolor="#34A853"];
// Edges start -> xenograft [color="#5F6368"]; xenograft -> randomize [color="#5F6368"]; randomize -> treatment [color="#5F6368"]; treatment -> monitoring [color="#5F6368"]; monitoring -> data_analysis [color="#5F6368"]; treatment -> pd_analysis [label="Collect Samples", fontcolor="#202124", color="#5F6368"]; pd_analysis -> data_analysis [color="#5F6368"]; data_analysis -> end [color="#5F6368"]; } Caption: Workflow for in vivo combination studies.
IV. Data Presentation
All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison. This includes IC50 values, Combination Index values, percentages of apoptotic and cell cycle-arrested cells, and tumor growth inhibition data.
Table 3: Example Data Summary for In Vitro Synergy
| Cell Line | Drug Combination | IC50 Drug A (µM) | IC50 Drug B (µM) | Combination Index (CI) at Fa 0.5 | Interaction |
| MCF-7 | This compound + Doxorubicin | [Value] | [Value] | [Value] | [Synergistic/Additive/Antagonistic] |
| A549 | This compound + Carboplatin | [Value] | [Value] | [Value] | [Synergistic/Additive/Antagonistic] |
Table 4: Example Data Summary for In Vivo Efficacy
| Treatment Group | N | Mean Tumor Volume (Day X) (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Control) |
| Vehicle Control | 10 | [Value] | - | - |
| This compound | 10 | [Value] | [Value] | [Value] |
| Drug B | 10 | [Value] | [Value] | [Value] |
| This compound + Drug B | 10 | [Value] | [Value] | [Value] |
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in combination therapies. Adherence to these detailed methodologies will enable the generation of high-quality, reproducible data to support the further development of novel and effective cancer treatments.
Contact: [Insert Contact Information for Technical Support or Further Inquiries]
References
- 1. Apoptosome-Independent Activation of the Lysosomal Cell Death Pathway by Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR-Chk1 activation mitigates replication stress caused by mismatch repair-dependent processing of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attributes | Graphviz [graphviz.org]
- 4. ATR/Chk1 interacting lncRNA modulates DNA damage response to induce breast cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. style | Graphviz [graphviz.org]
- 8. Dose intensity phase I/II trial with carboplatin, ifosfamide, etoposide and vincristine combined with filgrastim in patients with small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carboplatin and Etoposide With or Without this compound in Untreated Extensive-Stage Small-Cell Lung Cancer: A Multicenter, Adaptive, Randomized Phase III Study (MATISSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diagrammer - graphViz/dot: Adjusting node placement and edge shape - Stack Overflow [stackoverflow.com]
Application Notes and Protocols: In Vivo Imaging of Tumor Response to Palifosfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palifosfamide (ZIO-201), the active metabolite of ifosfamide, is a potent DNA alkylating agent that has demonstrated significant antitumor activity in preclinical models of various cancers, particularly sarcomas. Unlike its parent compound, this compound does not require metabolic activation and avoids the production of toxic metabolites, offering a potentially improved therapeutic index.
These application notes provide a comprehensive overview of methodologies for assessing tumor response to this compound using non-invasive in vivo imaging techniques. The protocols detailed herein are designed to enable researchers to quantitatively monitor therapeutic efficacy, investigate the mechanism of action, and accelerate the preclinical development of this compound and related compounds. The primary imaging modalities covered include Bioluminescence Imaging (BLI) for tracking tumor burden, Positron Emission Tomography (PET) for assessing metabolic changes and apoptosis, and Magnetic Resonance Imaging (MRI) for high-resolution anatomical and functional assessment.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through the alkylation of DNA. As an active metabolite of ifosfamide, it does not require hepatic activation. Once inside the cell, this compound forms covalent bonds with DNA, leading to the formation of DNA cross-links. This damage disrupts DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis, primarily through the activation of the caspase cascade.
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound (as this compound Lysine (B10760008), ZIO-201) in various pediatric sarcoma models. This data is crucial for dose selection and establishing a baseline for imaging studies.
Table 1: In Vitro Cytotoxicity of this compound Lysine in Sarcoma Cell Lines
| Cell Line | Sarcoma Type | IC50 (µg/mL) |
| OS229 | Osteosarcoma | ~1.0 |
| OS230 | Osteosarcoma | ~1.5 |
| SaOS-2 | Osteosarcoma | ~0.5 |
| OS222 | Osteosarcoma | 7.0 |
| Rh30 | Rhabdomyosarcoma | ~1.0 |
| A204 | Rhabdomyosarcoma | ~1.0 |
| TC71 | Ewing's Sarcoma | ~1.0 |
| SK-ES-1 | Ewing's Sarcoma | ~1.0 |
Data adapted from a study on the preclinical activity of this compound lysine (ZIO-201) in pediatric sarcomas.[1]
Table 2: In Vivo Efficacy of this compound Lysine in Sarcoma Xenograft Models
| Xenograft Model | Sarcoma Type | Treatment | Outcome |
| OS31 | Osteosarcoma (CPA-resistant) | 100 mg/kg/day x 3 (IV) | Significant tumor growth inhibition |
| OS33 | Osteosarcoma (CPA-sensitive) | 100 mg/kg/day x 3 (IV) | Significant tumor growth inhibition |
| RH18 | Rhabdomyosarcoma | 100 mg/kg/day x 3 (IV) | Significant tumor growth inhibition |
CPA: Cyclophosphamide. Data reflects significant differences in event-free survival between treated and control groups.[1]
Experimental Protocols
The following are detailed protocols for in vivo imaging of tumor response to this compound.
Protocol 1: Bioluminescence Imaging (BLI) for Monitoring Tumor Burden
This protocol describes the use of BLI to longitudinally monitor the effect of this compound on the growth of luciferase-expressing sarcoma xenografts.
Materials:
-
Luciferase-expressing sarcoma cells (e.g., OS31-luc)
-
Immunocompromised mice (e.g., NOD/SCID)
-
This compound (ZIO-201)
-
D-Luciferin substrate
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Cell Culture and Implantation: Culture luciferase-expressing sarcoma cells under standard conditions. Subcutaneously implant 1 x 10^6 cells in the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurement until tumors reach a volume of approximately 50-100 mm³.
-
Baseline Imaging:
-
Anesthetize mice using isoflurane.
-
Administer D-Luciferin (150 mg/kg) via intraperitoneal injection.
-
After 10 minutes, acquire bioluminescence images using an in vivo imaging system.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg, IV) or vehicle control according to the desired schedule (e.g., daily for 3 days).[1]
-
-
Longitudinal Imaging: Repeat the imaging procedure (Step 3) at regular intervals (e.g., twice weekly) to monitor tumor response.
-
Data Analysis:
-
Define regions of interest (ROIs) around the tumor sites.
-
Quantify the total photon flux (photons/second) within each ROI.
-
Plot the average photon flux for each group over time to assess treatment efficacy.
-
Protocol 2: [18F]FDG-PET for Assessing Tumor Metabolism
This protocol details the use of [18F]FDG-PET to measure changes in glucose metabolism in tumors following this compound treatment, which can be an early indicator of response.
Materials:
-
Sarcoma xenograft-bearing mice
-
This compound (ZIO-201)
-
[18F]FDG (Fluorodeoxyglucose)
-
MicroPET/CT scanner
-
Anesthesia system
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours prior to [18F]FDG injection to reduce background glucose levels.
-
Baseline Imaging:
-
Anesthetize mice and maintain body temperature.
-
Administer [18F]FDG (e.g., 100-200 µCi) via tail vein injection.
-
Allow for a 60-minute uptake period.
-
Acquire PET and CT images.
-
-
Treatment: Administer this compound or vehicle control as described in Protocol 1.
-
Follow-up Imaging: Repeat the imaging procedure (Step 2) at a specified time point after treatment (e.g., 24 or 48 hours) to assess early metabolic changes.
-
Image Analysis:
-
Reconstruct PET and CT images.
-
Co-register PET and CT images for anatomical localization.
-
Draw ROIs on the tumor and a reference tissue (e.g., muscle) on the CT images.
-
Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g) for the tumor.
-
Compare the change in tumor [18F]FDG uptake between baseline and post-treatment scans for both groups.
-
Protocol 3: Annexin V-based Imaging for Detecting Apoptosis
This protocol describes a method to visualize and quantify apoptosis induced by this compound using a radiolabeled or fluorescently-labeled Annexin V probe.
Materials:
-
Sarcoma xenograft-bearing mice
-
This compound (ZIO-201)
-
Labeled Annexin V probe (e.g., 99mTc-Annexin V for SPECT or a near-infrared fluorescent conjugate for optical imaging)
-
Appropriate imaging system (SPECT/CT or optical imager)
-
Anesthesia system
Procedure:
-
Baseline Imaging (Optional but Recommended): Perform a baseline scan with the Annexin V probe to determine background signal in the tumor.
-
Treatment: Administer this compound or vehicle control.
-
Probe Administration: At a time point expected for peak apoptosis (e.g., 24-72 hours post-treatment), administer the labeled Annexin V probe via intravenous injection.
-
Imaging:
-
Allow for probe circulation and binding (typically 1-4 hours, depending on the probe).
-
Anesthetize the mice.
-
Acquire images using the appropriate modality (SPECT/CT or optical imaging).
-
-
Data Analysis:
-
Draw ROIs around the tumor and reference tissues.
-
Quantify the signal intensity (e.g., %ID/g for SPECT, radiant efficiency for optical) in the tumor.
-
Compare the signal in the this compound-treated group to the control group to determine the extent of apoptosis induction.
-
Concluding Remarks
The integration of in vivo imaging into the preclinical evaluation of this compound offers a powerful, non-invasive approach to quantitatively assess therapeutic response. By providing longitudinal data on tumor burden, metabolic activity, and apoptosis, these techniques can offer deeper insights into the drug's efficacy and mechanism of action. The protocols provided here serve as a foundation for researchers to design and execute robust in vivo imaging studies, ultimately facilitating the clinical translation of this promising anticancer agent.
References
Application Notes and Protocols for Assessing Palifosfamide Synergy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for assessing the synergistic potential of Palifosfamide, a bifunctional DNA alkylating agent, when used in combination with other cytotoxic drugs. The following protocols and data presentation guidelines are designed to ensure robust and reproducible evaluation of drug interactions, both in vitro and in vivo.
Introduction
This compound is the active metabolite of ifosfamide (B1674421), exerting its cytotoxic effects by cross-linking DNA strands, which inhibits DNA replication and protein synthesis, ultimately leading to cell death[1]. Combining this compound with other chemotherapeutic agents that have different mechanisms of action could lead to synergistic effects, enhancing anti-tumor efficacy and potentially overcoming drug resistance. The robust assessment of such combinations is a critical step in preclinical drug development.
The primary methods for quantifying drug synergy are the Combination Index (CI) method developed by Chou and Talalay and isobologram analysis. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism[2].
I. In Vitro Synergy Assessment Protocol: Checkerboard Assay
This protocol details the use of a checkerboard assay design coupled with a cell viability endpoint (e.g., MTT assay) to determine the synergistic, additive, or antagonistic effects of this compound combined with another drug.
Materials
-
Cancer cell line(s) of interest
-
This compound
-
Partner drug (e.g., Doxorubicin (B1662922), Carboplatin)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Detailed Protocol
-
Single Agent IC50 Determination:
-
Before assessing synergy, determine the 50% inhibitory concentration (IC50) for this compound and the partner drug individually on the selected cancer cell line(s).
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations for each drug and incubate for 72 hours.
-
Perform an MTT assay to determine cell viability and calculate the IC50 values.
-
-
Checkerboard Assay Setup:
-
Seed cells in 96-well plates as in the IC50 determination.
-
Prepare serial dilutions of this compound and the partner drug. A common approach is to use concentrations ranging from 1/8 x IC50 to 4 x IC50.
-
Add the dilutions to the 96-well plate in a checkerboard format. Each well will contain a unique combination of concentrations of the two drugs. Include wells for each drug alone and untreated control wells.
-
-
Cell Viability Measurement (MTT Assay):
-
After a 72-hour incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the untreated control.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). Software such as CompuSyn can be used for this analysis.
-
The CI is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that inhibit x% of cells, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that also inhibit x% of cells[2].
-
Generate isobolograms to visualize the synergistic, additive, or antagonistic effects. In an isobologram, the concentrations of the two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. Data points for synergistic combinations will fall below the line of additivity[3].
-
Data Presentation
Summarize the quantitative data in the following tables:
Table 1: Single Agent IC50 Values
| Cell Line | Drug | IC50 (µM) |
| Cell Line A | This compound | |
| Cell Line A | Partner Drug | |
| Cell Line B | This compound | |
| Cell Line B | Partner Drug |
Table 2: Combination Index (CI) Values for this compound and Partner Drug
| Cell Line | Combination Ratio (this compound:Partner Drug) | Fa 0.50 (CI) | Fa 0.75 (CI) | Fa 0.90 (CI) |
| Cell Line A | 1:1 | |||
| Cell Line A | 1:2 | |||
| Cell Line A | 2:1 | |||
| Cell Line B | 1:1 | |||
| Cell Line B | 1:2 | |||
| Cell Line B | 2:1 | |||
| Fa represents the fraction of cells affected (e.g., Fa 0.50 is 50% inhibition). |
II. In Vivo Synergy Assessment Protocol
This protocol outlines a general approach for evaluating the synergistic anti-tumor efficacy of this compound in combination with a partner drug in a xenograft mouse model.
Materials
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound
-
Partner drug
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Experimental Workflow
Detailed Protocol
-
Maximum Tolerated Dose (MTD) Determination:
-
Determine the MTD for this compound and the partner drug, both as single agents and in combination, in non-tumor-bearing mice. This is crucial for selecting effective and well-tolerated doses for the efficacy study. A preclinical study in mice determined the MTD of this compound lysine (B10760008) to be 100 mg/kg per day for three consecutive days via intravenous administration[4].
-
-
Xenograft Model Establishment:
-
Implant the chosen cancer cells subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment Administration:
-
Randomize the tumor-bearing mice into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Partner drug alone
-
Group 4: this compound + Partner drug
-
-
Administer the drugs according to a predetermined schedule and route of administration.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers and body weight of the mice regularly (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²)/2 .
-
Monitor the animals for any signs of toxicity.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically compare the tumor growth curves between the combination group and the single-agent groups. A significantly greater TGI in the combination group compared to the sum of the individual TGI's suggests synergy.
-
Data Presentation
Summarize the quantitative data in the following tables:
Table 3: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Control) | p-value (vs. Combination) |
| Vehicle Control | N/A | N/A | ||
| This compound | ||||
| Partner Drug | ||||
| Combination | N/A |
Table 4: In Vivo Toxicity Assessment
| Treatment Group | Mean Body Weight Change (%) ± SEM | Treatment-Related Deaths |
| Vehicle Control | ||
| This compound | ||
| Partner Drug | ||
| Combination |
III. Signaling Pathway Analysis
Understanding the molecular mechanisms underlying the synergistic interaction of this compound with other drugs is crucial. The following diagram illustrates a hypothetical signaling pathway where this compound's DNA damaging effect is potentiated by a partner drug that also impacts the DNA damage response and apoptotic pathways.
This compound and Partner Drug Converging on DNA Damage and Apoptosis Pathways
This compound, as a DNA alkylating agent, directly causes DNA damage in the form of inter- and intra-strand crosslinks[1]. Partner drugs such as doxorubicin (a topoisomerase II inhibitor) and carboplatin (B1684641) (another alkylating agent) also induce DNA damage. This accumulation of DNA damage activates the DNA Damage Response (DDR) pathway, involving sensor proteins like ATM and ATR. The activated DDR pathway can lead to cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive, as would be the case with a synergistic drug combination, the DDR pathway can trigger apoptosis (programmed cell death). Studies have shown that combining doxorubicin with an ifosfamide derivative can result in synergistic cytotoxicity and increased apoptosis[5]. The convergence of multiple DNA damaging insults from both this compound and a partner drug can overwhelm the cell's repair capacity, leading to a synergistic increase in apoptosis and enhanced anti-tumor effect.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Palifosfamide Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Palifosfamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on understanding and overcoming resistance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound resistance.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is the active metabolite of ifosfamide (B1674421). It functions as a DNA alkylating agent, forming covalent bonds with DNA, which leads to the cross-linking of DNA strands. This damage disrupts DNA replication and transcription, ultimately inducing cancer cell death (apoptosis)[1].
Q2: My cancer cell line is showing increasing resistance to this compound. What are the potential underlying mechanisms?
A2: Acquired resistance to this compound, and other alkylating agents, is a multifaceted issue. Several key mechanisms may be at play:
-
Enhanced DNA Repair: Cancer cells can upregulate various DNA repair pathways to counteract the DNA damage induced by this compound. This includes pathways such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Homologous Recombination (HR)[2][3].
-
Alterations in Apoptotic Pathways: Resistance can emerge through the dysregulation of proteins that control apoptosis. Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can make cells less sensitive to this compound-induced cell death[4][5].
-
Increased Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove chemotherapeutic agents like this compound from the cell, thereby reducing its intracellular concentration and efficacy.
-
Elevated Aldehyde Dehydrogenase (ALDH) Activity: While this compound is designed to bypass the need for activation by certain enzymes, some ALDH isoenzymes, such as ALDH3A1, can detoxify the active metabolites of oxazaphosphorines. Overexpression of these enzymes may contribute to resistance.
Q3: We are observing that our ifosfamide-resistant cell line is also resistant to this compound. Is this expected?
A3: Yes, cross-resistance is possible. Since this compound is the active metabolite of ifosfamide, mechanisms of resistance that act downstream of ifosfamide's activation can also confer resistance to this compound. For example, enhanced DNA repair mechanisms or altered apoptotic signaling would likely make cells resistant to both drugs. However, if the resistance to ifosfamide is primarily due to decreased metabolic activation of the parent drug, this compound may still show activity.
Q4: Are there any known molecular markers associated with resistance to oxazaphosphorines like ifosfamide that could be relevant for this compound?
A4: Yes, studies on ifosfamide-resistant osteosarcoma cells have identified differential expression of several genes that may serve as potential biomarkers. These include the upregulation of genes involved in cell migration and proliferation and the downregulation of tumor suppressor genes. Specifically, genes such as EPB41L3, GADD45A, IER3, OXCT1, UBE2L6, UBE2A, ALPL, and EFNB2 have been shown to be differentially expressed in ifosfamide-resistant cells. Investigating the expression of these genes in your this compound-resistant cells could provide valuable insights.
Q5: What strategies can we employ in our experiments to overcome or delay the onset of this compound resistance?
A5: Several experimental strategies can be explored:
-
Combination Therapy: Combining this compound with other anti-cancer agents that have different mechanisms of action can be effective. For example, combining it with drugs that inhibit DNA repair pathways or that target key survival signaling pathways could create a synergistic effect.
-
Modulation of Apoptosis: Using agents that inhibit anti-apoptotic proteins (e.g., Bcl-2 inhibitors) may re-sensitize resistant cells to this compound.
-
Inhibition of Drug Efflux Pumps: For resistance mediated by ABC transporters, co-administration with an ABC transporter inhibitor could restore this compound's intracellular concentration and efficacy.
-
Optimized Dosing Schedules: Preclinical modeling, such as the Norton-Simon model, suggests that the dosing schedule can influence the emergence of resistance. Exploring different dosing regimens in your experimental models may delay the development of resistance.
Section 2: Troubleshooting Guides
This section provides structured guidance for troubleshooting common experimental issues.
Guide 1: Decreased Cell Viability in Response to this compound Treatment
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in cell viability assays (e.g., MTT, CellTiter-Glo). | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Uneven drug distribution in wells. | Mix the plate gently after adding this compound. Ensure complete dissolution of the drug in the vehicle (e.g., DMSO) and proper dilution in the culture medium. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| IC50 value for this compound is significantly higher than expected from literature. | Development of acquired resistance. | See Troubleshooting Guide 2. |
| Incorrect drug concentration. | Verify the stock concentration of your this compound. Prepare fresh dilutions for each experiment. | |
| Suboptimal assay conditions. | Optimize the incubation time with this compound. Ensure the cell viability reagent is not expired and is used according to the manufacturer's protocol. | |
| No significant cell death observed even at high concentrations of this compound. | Intrinsic resistance of the cell line. | Confirm the sensitivity of a control cell line known to be responsive to this compound. Consider using a different cell line if yours is intrinsically resistant. |
| Inactivation of the drug. | Ensure proper storage of this compound stock solutions. Avoid repeated freeze-thaw cycles. |
Guide 2: Investigating Acquired Resistance to this compound
| Observed Problem | Potential Mechanism | Experimental Approach to Investigate |
| Gradual increase in IC50 of this compound over multiple cell passages. | Enhanced DNA Damage Response (DDR) | Western Blot/qPCR: Analyze the expression levels of key DDR proteins (e.g., PARP, BRCA1, RAD51, components of NER and BER pathways).Immunofluorescence: Assess the formation of DNA damage foci (e.g., γH2AX, 53BP1) after this compound treatment in resistant vs. parental cells. |
| Altered Apoptosis Regulation | Western Blot/qPCR: Examine the expression of pro- and anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, Bim).Flow Cytometry: Use Annexin V/PI staining to quantify apoptosis after this compound treatment. | |
| Increased Drug Efflux | Western Blot/qPCR: Measure the expression of common ABC transporters (e.g., P-glycoprotein/MDR1, MRP1, BCRP).Functional Efflux Assay: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) with and without an inhibitor to assess pump activity. | |
| Increased ALDH Activity | ALDH Activity Assay: Use a commercially available kit (e.g., Aldefluor assay) to quantify ALDH activity in resistant and parental cells.Western Blot/qPCR: Analyze the expression of ALDH isoenzymes, particularly ALDH1A1 and ALDH3A1. |
Section 3: Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Sarcoma Cell Lines
| Cell Line | Sarcoma Subtype | IC50 (µg/mL) |
| OS222 | Osteosarcoma | 7 |
| A-204 | Rhabdomyosarcoma | 0.5 - 1.5 |
| RD | Rhabdomyosarcoma | 0.5 - 1.5 |
| TC-71 | Ewing's Sarcoma | 0.5 - 1.5 |
| SK-ES-1 | Ewing's Sarcoma | 0.5 - 1.5 |
| Data is generalized from preclinical studies. Actual IC50 values may vary based on experimental conditions. |
Section 4: Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cancer cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Cell culture flasks and plates
-
Trypan blue solution and hemocytometer
-
MTT or other cell viability assay kit
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment with this compound on the parental cell line to determine the concentration that inhibits cell growth by 50% (IC50).
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Initially, significant cell death is expected. Monitor the cells daily. When the surviving cells begin to proliferate and reach approximately 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have a stable proliferation rate at the current drug concentration, increase the concentration of this compound in the culture medium. A 1.5- to 2-fold increase is a common starting point.
-
Repeat and Stabilize: Repeat the process of monitoring, subculturing, and dose escalation. This process can take several months.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., >10-fold the parental IC50), maintain them at this concentration for several passages to ensure the resistance is stable. Characterize the resistant cell line by comparing its IC50, morphology, and doubling time to the parental line. It is advisable to freeze down vials of cells at different stages of resistance development.
Protocol 2: MTT Assay for this compound Cytotoxicity
This protocol provides a general guideline for assessing cell viability after this compound treatment using an MTT assay.
Materials:
-
Parental and/or resistant cancer cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO used for the drug).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT solution only). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Section 5: Mandatory Visualizations
Diagram 1: this compound's Mechanism of Action and Resistance Pathways
Caption: this compound's action and key resistance mechanisms.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for developing and characterizing resistance.
Diagram 3: Key Signaling Pathways in this compound-Induced Apoptosis and Evasion
Caption: this compound-induced apoptosis and resistance points.
References
- 1. Aldehyde Dehydrogenase Expression Drives Human Regulatory T Cell Resistance to Posttransplantation Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic analysis of mismatch repair-mediated alkylating agent-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of comparative proteomics to identify potential resistance mechanisms in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Chemotherapy Dose and Schedule by Norton-Simon Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palifosfamide Dosage and Scheduling In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palifosfamide in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as isophosphoramide mustard (IPM), is the active metabolite of the chemotherapeutic agent ifosfamide.[1] It is a bifunctional alkylating agent that exerts its cytotoxic effects by forming covalent cross-links with DNA. This cross-linking inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[2] Unlike its parent drug, ifosfamide, this compound does not require metabolic activation in the liver, allowing for direct administration in in vitro studies.
Q2: What are the key cellular pathways affected by this compound treatment?
As a DNA cross-linking agent, this compound primarily triggers the DNA Damage Response (DDR) pathway. This complex signaling network is orchestrated by sensor proteins that detect DNA lesions, which in turn activate transducer kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a cascade of downstream effector proteins that mediate cellular outcomes such as cell cycle arrest, DNA repair, or apoptosis. Key downstream players include the tumor suppressor p53 and checkpoint kinases Chk1 and Chk2. If the DNA damage is too severe to be repaired, the apoptotic pathway is initiated, often involving the activation of caspases.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
Q3: I am observing inconsistent results or unexpectedly high cell viability in my MTT assay with this compound. What could be the cause?
Several factors can contribute to variability in MTT assays with alkylating agents like this compound:
-
Direct Reduction of MTT: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. To test for this, incubate this compound with MTT in cell-free media. If a color change occurs, consider an alternative viability assay that does not rely on tetrazolium salt reduction (e.g., crystal violet staining or a luciferase-based ATP assay).
-
Interference from Media Components: Phenol (B47542) red and high concentrations of serum in the culture medium can interfere with the absorbance readings. It is advisable to use phenol red-free media and a consistent, low percentage of serum during the assay.
-
Incomplete Solubilization of Formazan (B1609692) Crystals: Ensure complete dissolution of the formazan crystals by using a sufficient volume of solubilization buffer and allowing for adequate incubation time with gentle agitation.
-
Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability. Ensure a homogenous single-cell suspension before seeding and be meticulous with your pipetting technique. Avoid using the outer wells of the plate, as they are more prone to evaporation ("edge effect").
Q4: My dose-response curve for this compound is not showing a clear sigmoidal shape. What should I do?
-
Concentration Range: You may need to broaden your concentration range. For highly resistant cell lines, higher concentrations may be necessary to achieve 50% inhibition (IC50). Conversely, for very sensitive lines, you might need to test lower concentrations to define the bottom plateau of the curve.
-
Exposure Time: The cytotoxic effects of alkylating agents are often time-dependent. Consider increasing the exposure time to this compound (e.g., from 24 hours to 48 or 72 hours) to allow for the full manifestation of its DNA-damaging effects.[3]
-
Cell Proliferation Rate: The rate of cell division can influence sensitivity to DNA-damaging agents. Ensure that your cells are in the exponential growth phase during the experiment.
DNA Damage and Repair Assays (e.g., Comet Assay)
Q5: I am not observing a clear reduction in comet tail length after treating cells with this compound in my comet assay designed to detect cross-links. What could be the problem?
Detecting DNA cross-links with the comet assay requires a specific protocol modification. A standard alkaline comet assay primarily detects single- and double-strand breaks. To detect cross-links, you must first induce a known amount of DNA damage (e.g., using a fixed dose of ionizing radiation or hydrogen peroxide) in all samples after treatment with the cross-linking agent. The cross-links will then impede the migration of the fragmented DNA, resulting in a shorter comet tail compared to the irradiated-only control.
Troubleshooting tips for the cross-linking comet assay:
-
Insufficient Induced Damage: The level of initial DNA damage you induce must be sufficient to produce a measurable comet tail in the absence of the cross-linking agent. You may need to optimize the dose of the damaging agent (e.g., H₂O₂ concentration or radiation dose).
-
Timing of Treatment: Ensure that the cells are treated with this compound before inducing the DNA breaks.
-
Lysis and Electrophoresis Conditions: Inefficient lysis can prevent the DNA from migrating properly. Ensure your lysis buffer is fresh and that the lysis and electrophoresis times and voltages are appropriate for your cell type.
-
Cytotoxicity: At very high concentrations, this compound may induce significant levels of DNA strand breaks as a secondary consequence of apoptosis, which can mask the effect of cross-linking. It is important to use a concentration range that induces cross-links without causing excessive immediate cytotoxicity.
Cell Cycle Analysis (e.g., Flow Cytometry)
Q6: My cell cycle histograms after this compound treatment show poor resolution between the G1, S, and G2/M phases. How can I improve this?
-
Fixation Technique: The choice of fixative is critical. Cold 70% ethanol (B145695) is generally preferred for cell cycle analysis as it provides good histogram resolution. Ensure that the ethanol is added dropwise while vortexing the cell suspension to prevent cell clumping.
-
Staining Protocol: Use a saturating concentration of a DNA-binding dye like propidium (B1200493) iodide (PI) and include RNase A in your staining buffer to eliminate the signal from double-stranded RNA.
-
Cell Aggregates: Cell clumps will be interpreted by the flow cytometer as events with higher DNA content, leading to distorted histograms. Filter your cell suspension through a nylon mesh before analysis and use doublet discrimination gating during data acquisition.
-
Flow Rate: Run your samples at a low flow rate to ensure accurate measurement of the fluorescence signal from each cell.[4]
Q7: I am not observing the expected cell cycle arrest after this compound treatment. What should I consider?
-
Time Point of Analysis: Cell cycle arrest is a dynamic process. You may need to perform a time-course experiment to identify the optimal time point to observe the maximal arrest. For many DNA damaging agents, G2/M arrest is a common outcome.
-
Drug Concentration: The concentration of this compound will influence the cellular response. At low concentrations, cells might be able to repair the damage and resume cell cycle progression. At higher concentrations, a more pronounced and sustained arrest is expected.
-
Cell Line Specificity: Different cell lines may exhibit different cell cycle responses to the same drug due to variations in their DNA damage checkpoint machinery (e.g., p53 status).
Quantitative Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Lysine in Sarcoma Cell Lines
| Cell Line | Type | IC50 (µg/mL) | IC50 (µM) |
| Various Sarcoma Lines | Osteosarcoma, Ewing's Sarcoma, Rhabdomyosarcoma | 0.5 - 1.5 | 2.25 - 6.75 |
| OS222 | Osteosarcoma (resistant) | 7 | 31.5 |
Data extracted from preclinical studies.[1] IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using the MTT Assay
1. Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software.
Protocol 2: Assessment of DNA Cross-links using a Modified Alkaline Comet Assay
1. Cell Treatment:
-
Treat cells in suspension or in a monolayer with various concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Include a vehicle-treated control.
2. Induction of DNA Strand Breaks:
-
After the this compound treatment, wash the cells with ice-cold PBS.
-
Resuspend the cells in PBS and expose them to a fixed dose of a DNA-damaging agent to induce strand breaks. This can be done by:
- Ionizing Radiation: Expose the cells to a specific dose of X-rays (e.g., 5-10 Gy) on ice.
- Hydrogen Peroxide (H₂O₂): Incubate the cells with a freshly diluted solution of H₂O₂ (e.g., 50-100 µM) on ice for a short period (e.g., 10-15 minutes).
-
Immediately after inducing breaks, place the cells on ice to prevent DNA repair.
3. Comet Assay Procedure (Alkaline):
-
Embed the cells in low-melting-point agarose (B213101) on a pre-coated microscope slide.
-
Lyse the cells in a high-salt, detergent-containing lysis solution overnight at 4°C.
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralize the slides with a neutralization buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
4. Data Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA migration (comet tail length or tail moment) using specialized software.
-
A reduction in the comet tail moment in the this compound-treated and break-induced samples compared to the samples with only induced breaks indicates the presence of DNA cross-links.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
1. Cell Preparation:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
2. Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
3. Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing:
- Propidium Iodide (PI) at a final concentration of 50 µg/mL.
- RNase A at a final concentration of 100 µg/mL.
- A non-ionic detergent like Triton X-100 (0.1%) to permeabilize the cells.
-
Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and detecting the PI fluorescence in the appropriate channel (e.g., PE-Texas Red or a similar red channel).
-
Collect data for at least 10,000 events per sample.
-
Use a doublet discrimination gate (e.g., pulse width vs. pulse area) to exclude cell aggregates.
-
Generate a histogram of the DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Mandatory Visualizations
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols – Flow cytometry [flowcytometry-embl.de]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Troubleshooting inconsistent Palifosfamide IC50 values
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during the determination of Palifosfamide IC50 values.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our this compound IC50 values between experiments. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors, ranging from biological variables to technical execution of the assay. Key areas to investigate include:
-
Cell Line Integrity and Passage Number: Cell lines can exhibit genetic drift over time and with increasing passage number, leading to altered sensitivity to anticancer agents. It is crucial to use cell lines from a reliable source, within a consistent and low passage number range, and to periodically authenticate them.
-
Cell Culture Conditions: Variations in cell culture conditions can significantly impact cellular response to this compound. Maintain consistency in media formulation, serum batch and concentration, CO2 levels, and incubator humidity. Mycoplasma contamination is a known factor that can alter cellular responses and should be routinely checked.[1]
-
Seeding Density and Cell Confluency: The density at which cells are seeded and their confluency at the time of drug treatment can affect their growth rate and sensitivity to this compound. Standardize your seeding protocol to ensure consistent cell numbers and growth phase at the start of each experiment.[1][2]
-
Compound Stability and Handling: Ensure the purity and integrity of your this compound stock. Improper storage, such as exposure to light or fluctuating temperatures, can lead to degradation. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Assay Protocol and Reagents: Minor variations in the experimental protocol can lead to significant discrepancies. Ensure consistency in incubation times, reagent concentrations (e.g., MTT, CellTiter-Glo®), and the solvent used to dissolve this compound (e.g., DMSO concentration).[1][3]
Q2: Could the expression levels of Aldehyde Dehydrogenase (ALDH) in our cell lines be contributing to the inconsistent IC50 values for this compound?
A2: This is a nuanced point. While this compound is an active metabolite of ifosfamide (B1674421) that does not require metabolic activation by aldehyde dehydrogenase (ALDH), the expression of ALDH isoforms can still play a role in drug resistance and cellular response. This compound's activity may be influenced by the overall cellular detoxification capacity, in which ALDH enzymes are involved. Some studies suggest that this compound may overcome resistance mediated by certain ALDH isoforms. Therefore, while it is less likely to be a direct cause of variability compared to its prodrug ifosfamide, characterizing the ALDH expression profile of your cell lines could provide valuable context, especially if you are observing a wide range of sensitivities.
Q3: Our IC50 values for this compound seem to change depending on the incubation time. Why is this happening?
A3: The IC50 value is inherently dependent on the time point at which it is measured. This compound is a DNA alkylating agent, and its cytotoxic effects—inhibition of DNA replication and induction of cell death—take time to manifest. Shorter incubation times may not allow for the full cytotoxic effect to be observed, leading to a higher apparent IC50. Conversely, at longer incubation times, the compound may degrade, or cells may activate repair mechanisms, also affecting the IC50. It is critical to select and consistently use an incubation time that allows for a robust and reproducible measurement of this compound's inhibitory effect. Comparing IC50 values across different incubation times is not recommended without a clear scientific rationale.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Inconsistent IC50 Values
This guide provides a step-by-step workflow to identify and resolve sources of variability in your this compound IC50 experiments.
Caption: Troubleshooting workflow for inconsistent this compound IC50 values.
Guide 2: Interpreting Variable IC50 Results Across Different Sarcoma Cell Lines
Researchers often test this compound across a panel of cell lines and may observe a range of IC50 values. This is expected due to the inherent biological differences between cell lines.
| Cell Line | Reported this compound IC50 (µg/mL) | Potential Contributing Factors |
| Osteosarcoma (OS) | 0.5 - 1.5 | General sensitivity |
| Ewing's Sarcoma (ES) | 0.5 - 1.5 | General sensitivity |
| Rhabdomyosarcoma (RMS) | 0.5 - 1.5 | General sensitivity |
| OS222 (Osteosarcoma) | 7 | Potential inherent resistance mechanisms |
Data adapted from a preclinical study on this compound lysine.
Note: These values should be considered as a reference. Your results may vary based on the specific cell line clone, culture conditions, and assay methodology used.
Experimental Protocols
Protocol 1: Standard MTT Assay for this compound IC50 Determination
This protocol outlines a general method for determining the IC50 of this compound using an MTT assay on adherent cancer cell lines.
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Adjust the cell suspension concentration to 5 x 104 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a no-cell control (medium only).
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Caption: Experimental workflow for this compound IC50 determination using MTT assay.
Signaling Pathway
This compound Mechanism of Action
This compound is a synthetic mustard compound and an active metabolite of ifosfamide. Its primary mechanism of action involves the alkylation and cross-linking of DNA, which ultimately leads to the inhibition of DNA replication and cell death.
References
Palifosfamide stability and degradation in cell culture media
Welcome to the technical support center for Palifosfamide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the stability and efficacy of the compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound, also known as isophosphoramide mustard, is the active metabolite of the chemotherapeutic agent ifosfamide (B1674421).[1][2] Unlike its parent drug, this compound does not require metabolic activation by cytochrome P450 enzymes to exert its cytotoxic effects.[1] Its mechanism of action involves acting as a DNA alkylating agent. It forms covalent bonds with DNA, leading to inter-strand cross-links, which inhibits DNA replication and ultimately results in cell death.[1][3] A key advantage of using this compound directly is that it bypasses the generation of toxic metabolites like acrolein and chloroacetaldehyde, which are associated with bladder and central nervous system toxicities seen with ifosfamide treatment.
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO). The solid form of this compound is soluble in DMSO at concentrations of ≥22.1 mg/mL and in water at ≥19.4 mg/mL with gentle warming. Stock solutions should be aliquoted and stored at -20°C or -80°C to maximize stability and avoid repeated freeze-thaw cycles. When preparing your working concentration for cell culture experiments, the final concentration of the organic solvent in the medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.
Q3: What is the stability of this compound in aqueous cell culture media?
This compound is an alkylating agent and, like many such compounds, can be susceptible to degradation in aqueous solutions. Its stability is influenced by factors such as pH and temperature. While its parent compound, ifosfamide, shows maximum stability in the pH range of 4-9, it is crucial to understand that the stability of this compound in complex biological matrices like cell culture media can vary. Cell culture media are buffered solutions (typically pH 7.2-7.4) containing various components like amino acids, vitamins, and salts that could potentially interact with the compound. It is advisable to prepare fresh dilutions of this compound in media for each experiment or to assess its stability under your specific experimental conditions if prolonged incubation is required.
Q4: What are the common signs of this compound instability or degradation in cell culture?
Signs of this compound instability or degradation in your experiments can manifest in several ways:
-
Loss of Biological Effect: The most critical indicator is a diminished, inconsistent, or complete loss of the expected cytotoxic effect in your cellular assays over time or between experiments.
-
Inconsistent Results: High variability in results between replicate wells or plates can be a sign of inconsistent drug concentration due to degradation.
-
Precipitation: While more related to solubility limits, the appearance of visible particles or cloudiness in the media upon addition of the drug could indicate issues with the formulation that may be exacerbated by degradation.
Q5: What factors can influence the stability of this compound in my experiments?
Several factors can affect the stability of this compound in your cell culture experiments:
-
Temperature: Higher temperatures accelerate the degradation of most chemical compounds, including alkylating agents. Incubating the compound in media at 37°C for extended periods can lead to significant degradation.
-
pH: The pH of the cell culture medium (typically ~7.4) can influence the rate of hydrolysis. Extreme pH values can significantly increase the degradation rate of related compounds like ifosfamide.
-
Media Components: Components within the culture medium, such as certain amino acids or other nucleophiles, could potentially react with the electrophilic mustard groups of this compound, leading to its inactivation.
-
Light Exposure: While not specifically documented for this compound, it is a general good practice to protect drug solutions from prolonged exposure to light to prevent potential photodegradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Cytotoxicity | Drug Degradation: Stock solution has been stored improperly (e.g., repeated freeze-thaw cycles) or working solution in media was prepared too far in advance. | Prepare fresh working solutions in media for each experiment from a properly stored, single-use aliquot of the DMSO stock. |
| Incorrect Concentration: Error in calculation during stock or working solution preparation. | Double-check all calculations for dilutions. Perform a dose-response curve to verify the expected IC50 range (typically 2.25 to 6.75 µM in sarcoma lines). | |
| Cell Resistance: The cell line being used may be inherently resistant to this compound. | Use a sensitive control cell line to confirm drug activity. | |
| Precipitate Forms in Media | Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. | Ensure the final DMSO concentration is sufficient but non-toxic (<0.1%). When diluting the stock, add it to the pre-warmed media while gently vortexing to aid dissolution. |
| Low Temperature: Adding a cold stock solution to the media can cause the compound to precipitate. | Ensure both the stock solution aliquot and the cell culture media are at room temperature or 37°C before mixing. | |
| High Variability Between Replicates | Uneven Drug Distribution: Inadequate mixing when preparing the working solution or when adding it to the culture plates. | Ensure the final drug-media solution is thoroughly mixed before adding it to the wells. Pipette gently up and down in each well after addition to ensure even distribution. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, concentrating the drug. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. |
Data & Experimental Protocols
Factors Influencing this compound Stability
| Factor | Influence on Stability | Recommendation |
| Temperature | High temperatures (e.g., 37°C) accelerate degradation. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and minimize the time they are kept at 37°C before and during the experiment. |
| pH | Stability is pH-dependent; maximal stability for the parent compound is between pH 4-9. Media pH (~7.4) is within this range but hydrolysis can still occur. | Use standard, quality-controlled cell culture media. Do not alter the media pH unless it is an experimental variable. |
| Aqueous Solution | This compound is an alkylating agent and is subject to hydrolysis in aqueous environments. | Minimize the time the compound is in an aqueous solution. Prepare fresh for each experiment. |
| Light | Potential for photodegradation. | Protect stock and working solutions from direct, prolonged light exposure by using amber vials or covering tubes with foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standard procedure for preparing this compound for use in cell culture assays.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or amber vials
-
Sterile serological pipettes and pipette tips
Methodology:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Aseptically, dissolve the this compound powder in sterile DMSO to create a high-concentration stock solution. For example, to make a 10 mM stock of this compound (MW: 221.02 g/mol ), dissolve 2.21 mg in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing gently.
-
Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solution:
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
-
Prepare a Working Solution:
-
On the day of the experiment, thaw one aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 10 µL of stock to 9.99 mL of medium).
-
Crucially, ensure the final DMSO concentration is below 0.1% to prevent solvent toxicity. A 1:1000 dilution results in a 0.1% DMSO concentration.
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
-
Cell Treatment:
-
Remove the existing medium from your cell cultures and replace it with the freshly prepared medium containing the desired concentration of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.1%) but without the drug.
-
Protocol 2: Assessing this compound Stability in Cell Culture Media via HPLC
This protocol provides a framework to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium of interest (serum-free and serum-containing to test both conditions)
-
Incubator (37°C, 5% CO₂)
-
Sterile tubes
-
HPLC system with a suitable detector (e.g., UV) and a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Appropriate acid for mobile phase (e.g., formic acid or phosphoric acid)
Methodology:
-
Sample Preparation:
-
Spike the pre-warmed cell culture medium with this compound from your stock solution to a known final concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Immediately collect a sample at time zero (T=0). This will serve as your baseline.
-
-
Incubation:
-
Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO₂).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
-
Sample Processing & Storage:
-
For each time point, to precipitate proteins (especially if using serum-containing media), add 3 volumes of ice-cold acetonitrile to 1 volume of the collected sample.
-
Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
If not analyzing immediately, store all processed samples at -80°C.
-
-
HPLC Analysis:
-
Set up an HPLC method capable of separating this compound from its potential degradation products. While specific conditions must be optimized, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier) is a common starting point.
-
Inject the processed samples for each time point.
-
Quantify the peak area of the parent this compound compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life of the compound under your specific cell culture conditions.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Simplified metabolic activation of Ifosfamide to this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Technical Support Center: Managing Off-Target Effects of Palifosfamide in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential off-target effects of Palifosfamide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is the active metabolite of the anticancer agent ifosfamide (B1674421).[1][2] Its primary mechanism of action is as a DNA alkylating agent. It forms covalent bonds with DNA, leading to cross-linking of DNA strands.[3] This damage inhibits DNA replication and transcription, ultimately triggering cell death (apoptosis). Unlike its parent compound, ifosfamide, this compound does not require metabolic activation and does not produce the toxic metabolites acrolein and chloroacetaldehyde, which are associated with hemorrhagic cystitis and neurotoxicity, respectively.[3][4]
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available data specifically detailing the off-target molecular interactions of this compound (e.g., comprehensive kinase inhibitor profiling). Most available toxicological information focuses on its on-target cytotoxic effects on rapidly dividing cells, which can manifest as myelosuppression (neutropenia, thrombocytopenia) and fatigue in a clinical setting. Researchers should be aware that the absence of evidence for off-target effects is not evidence of their absence. Off-target effects can be cell-type specific and concentration-dependent.
Q3: How can I differentiate between on-target cytotoxicity and potential off-target effects in my cell-based assays?
Distinguishing between on-target and off-target effects can be challenging. Here are a few strategies:
-
Use a Rescue Experiment: If a specific off-target is suspected, attempt to "rescue" the phenotype by overexpressing the target or using a known agonist.
-
Employ a Structurally Unrelated Compound with the Same On-Target Mechanism: If another DNA alkylating agent with a different chemical structure produces the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Analysis: On-target effects should generally correlate with the known potency of the drug for its target. Unexpected effects at concentrations significantly different from the IC50 for cytotoxicity may suggest off-target activity.
-
Use of a Non-proliferating Cell Model: Since the primary on-target effect is on DNA replication, using a non-proliferating or terminally differentiated cell type can help to unmask off-target effects that are independent of cell division.
Q4: What are some general considerations for working with this compound in vitro?
-
Solubility and Stability: this compound is available in different salt forms (e.g., lysine (B10760008) or tromethamine salt) to improve stability and solubility. Refer to the manufacturer's instructions for optimal solvent and storage conditions. For example, this compound can be dissolved in DMSO.
-
Concentration Range: The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response curve to determine the IC50 in your specific model system.
-
Personal Protective Equipment (PPE): As a cytotoxic agent, appropriate PPE, including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All work should be conducted in a certified chemical fume hood.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
High variability in assays like MTT, MTS, or CellTiter-Glo can obscure the true effect of this compound and make it difficult to assess off-target effects.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette or an automated cell dispenser. | Protocol for Consistent Cell Seeding: 1. Trypsinize and resuspend cells in fresh media. 2. Perform an accurate cell count using a hemocytometer or automated cell counter. 3. Dilute the cell suspension to the desired final concentration. 4. Gently mix the cell suspension before each aspiration to prevent settling. 5. Seed cells in the evening and allow them to attach overnight before adding this compound. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | Protocol for Minimizing Edge Effects: 1. Prepare your cell suspension and drug dilutions. 2. In a 96-well plate, add 100-200 µL of sterile PBS or media to the wells in the outermost rows and columns. 3. Seed your experimental cells in the inner 60 wells. 4. Incubate the plate in a humidified incubator. |
| This compound Precipitation | Visually inspect the media after adding this compound for any signs of precipitation. If observed, prepare fresh dilutions and ensure the final solvent concentration is not toxic to the cells (typically <0.5% DMSO). | Protocol for Checking Drug Solubility: 1. Prepare the highest concentration of this compound to be used in your experiment in cell culture media. 2. Incubate at 37°C for the duration of your experiment. 3. Visually inspect for precipitates under a microscope. 4. If precipitation is observed, consider using a different solvent or a lower stock concentration. |
Issue 2: Unexpected or Inconsistent Phenotypes Not Related to Cell Death
Observing phenotypes that are not readily explained by DNA damage and apoptosis could indicate off-target effects.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Off-Target Kinase Inhibition | Although not documented, many small molecules can have off-target effects on kinases. Perform a broad-spectrum kinase inhibitor profiling assay. | Protocol for Kinase Profiling (Example Service): 1. Prepare a high-concentration stock solution of this compound. 2. Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins). 3. The service will typically test the compound at one or more concentrations against a panel of hundreds of kinases. 4. Analyze the results to identify any kinases that are significantly inhibited. |
| Induction of Cellular Stress Pathways | This compound-induced cellular stress may activate various signaling pathways unrelated to its primary mechanism. Use pathway-specific inhibitors to dissect the observed phenotype. | Protocol for Pathway Analysis: 1. Treat cells with this compound in the presence or absence of specific inhibitors for pathways of interest (e.g., a MAPK inhibitor, a PI3K inhibitor). 2. Use Western blotting, qPCR, or reporter assays to assess the activation of the pathway and the effect of the inhibitor on the this compound-induced phenotype. |
| Alteration of Gene Expression | This compound could be altering the expression of genes not directly involved in the DNA damage response. | Protocol for Gene Expression Analysis: 1. Treat cells with a sub-lethal concentration of this compound. 2. Isolate RNA at various time points (e.g., 6, 12, 24 hours). 3. Perform RNA-sequencing or microarray analysis to identify differentially expressed genes. 4. Use bioinformatics tools to perform pathway analysis on the identified genes. |
Quantitative Data Summary
The following table summarizes the on-target cytotoxic activity of this compound (in the form of this compound lysine) in various pediatric sarcoma cell lines. This data can serve as a baseline for designing experiments and identifying potential off-target effects that may occur at different concentration ranges.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| Multiple Sarcoma Lines | Osteosarcoma, Ewing's Sarcoma, Rhabdomyosarcoma | 0.5 - 1.5 | ~2.26 - 6.79 |
| OS222 | Osteosarcoma | 7 | ~31.67 |
| Data from a preclinical study on this compound lysine. The molecular weight of this compound is 221.02 g/mol . |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target mechanism of this compound leading to apoptosis.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Isophosphoramide mustard, a metabolite of ifosfamide with activity against murine tumours comparable to cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound | C4H11Cl2N2O2P | CID 100427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a bifunctional alkylator for the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the therapeutic index of Palifosfamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palifosfamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic DNA alkylating agent and the active metabolite of ifosfamide (B1674421).[1][2][3] Its mechanism of action involves the irreversible alkylation and cross-linking of DNA, primarily at guanine-cytosine (GC) base pairs.[4] This action inhibits DNA replication and protein synthesis, ultimately leading to cell death.[4] A key advantage of this compound is that it does not require metabolic activation and does not produce the toxic metabolites acrolein and chloroacetaldehyde, which are associated with the bladder and central nervous system (CNS) toxicities of its parent compound, ifosfamide.
Q2: What are the potential advantages of using this compound over Ifosfamide?
This compound was developed to offer a better therapeutic index compared to ifosfamide. Its primary advantages include:
-
Reduced Toxicity: It avoids the generation of toxic metabolites like acrolein and chloroacetaldehyde, thereby reducing the risk of hemorrhagic cystitis and CNS toxicity.
-
Overcoming Resistance: this compound may be effective against tumors that have developed resistance to ifosfamide, particularly those with high expression of aldehyde dehydrogenase (ALDH), an enzyme involved in ifosfamide detoxification.
Q3: What are the common adverse events associated with this compound?
Clinical trials of this compound, primarily in combination with other chemotherapeutic agents, have reported the following common adverse events:
-
Hematological: Neutropenia, thrombocytopenia, and anemia are the most frequently observed grade 3/4 toxicities.
-
Non-Hematological: Fatigue and nausea are common non-hematological side effects.
It is important to note that when used in combination therapies, the observed adverse events are a result of the combined effects of all drugs in the regimen.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values in cell viability assays (e.g., MTT) | - Cell line variability or contamination- Inconsistent cell seeding density- Errors in drug dilution or preparation- Variation in incubation times | - Regularly perform cell line authentication and mycoplasma testing.- Optimize and standardize cell seeding density for each cell line.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Ensure precise and consistent incubation times for drug treatment and assay development. |
| Low cytotoxicity observed in a cancer cell line expected to be sensitive | - Intrinsic or acquired resistance of the cell line- Suboptimal drug concentration or exposure time- Inactivation of this compound in the culture medium | - Verify the expression of DNA repair proteins and ALDH in the cell line.- Perform a dose-response and time-course experiment to determine optimal conditions.- Minimize the time between drug dilution and addition to cells. |
| High background signal in MTT assay | - Contamination of cell cultures- High metabolic activity of cells leading to rapid formazan (B1609692) production- Incomplete solubilization of formazan crystals | - Check for microbial contamination.- Reduce cell seeding density or incubation time with MTT reagent.- Ensure complete dissolution of formazan crystals by thorough mixing and appropriate solubilizing agent. |
In Vivo (Xenograft) Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor tumor engraftment or slow growth | - Low viability of injected tumor cells- Insufficient number of cells injected- Suboptimal injection site or technique- Immune rejection of tumor cells (if using immunocompetent mice) | - Ensure high viability of cells before injection.- Optimize the number of cells injected per mouse.- Use Matrigel to support initial tumor growth.- Use immunodeficient mouse strains (e.g., nude, SCID, NSG). |
| High toxicity and weight loss in mice | - Drug dosage is above the Maximum Tolerated Dose (MTD)- Dehydration or malnutrition in treated animals | - Perform a dose-escalation study to determine the MTD of this compound in the specific mouse strain.- Provide supportive care, such as hydration and nutritional supplements. |
| Variable tumor response to this compound | - Heterogeneity of the tumor xenografts- Inconsistent drug administration (e.g., inaccurate dosing, variable injection sites) | - Use cell lines with stable and homogenous characteristics.- Ensure accurate and consistent drug administration for all animals in a treatment group. |
Data Presentation
Preclinical Efficacy of this compound (In Vitro)
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| SaOS-2 | Osteosarcoma | Not specified | 2.25 - 6.75 |
| OS229 | Osteosarcoma | Not specified | 2.25 - 6.75 |
| OS230 | Osteosarcoma | Not specified | 2.25 - 6.75 |
| OS222 | Osteosarcoma | 7 | 31.5 |
| Various Sarcoma Cell Lines | Sarcoma | 0.5 - 1.5 | Not specified |
Source:
Maximum Tolerated Dose (MTD) of this compound in Preclinical and Clinical Studies
| Model/Population | Combination Agent(s) | This compound MTD |
| Mice (IV, 3-day schedule) | Monotherapy | 100 mg/kg/day |
| Dogs (IV, 3-day schedule) | Monotherapy | 5 mg/kg/day |
| Adult Humans (Phase Ib) | Etoposide + Carboplatin | 130 mg/m² |
| Adult Humans (Phase I) | Doxorubicin | 150 mg/m² (on days 1-3 of a 21-day cycle) |
Source:
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Sarcoma Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
Materials:
-
Sarcoma cell line (e.g., osteosarcoma or soft tissue sarcoma)
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Matrigel
-
This compound
-
Sterile PBS or other appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture sarcoma cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (or vehicle control) to the mice according to the desired dose and schedule (e.g., intraperitoneal or intravenous injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Visualizations
DNA Damage Response to this compound
Caption: this compound induces DNA interstrand cross-links, activating a cascade of DNA repair pathways.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A typical workflow for preclinical evaluation of this compound, from in vitro to in vivo studies.
References
- 1. Preclinical activity of this compound lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a bifunctional alkylator for the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: ALDH Activity and Palifosfamide Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the relationship between aldehyde dehydrogenase (ALDH) activity and resistance to the chemotherapeutic agent palifosfamide.
Frequently Asked Questions (FAQs)
Q1: What is the proposed relationship between ALDH activity and this compound resistance?
A1: this compound is the active metabolite of ifosfamide (B1674421). Unlike its parent compound, this compound does not require metabolic activation by ALDH. In fact, high ALDH activity is a known mechanism of resistance to oxazaphosphorine drugs like cyclophosphamide (B585), where ALDH detoxifies the active aldehyde intermediates.[1][2] this compound was developed to bypass this resistance mechanism.[3][4] Therefore, high ALDH activity is not expected to confer resistance to this compound and may even be a marker for tumors sensitive to this agent while being resistant to other oxazaphosphorines.
Q2: My ALDH-high cancer cells are showing unexpected resistance to this compound. What are the possible reasons?
A2: While high ALDH activity is not the primary mechanism of resistance to this compound, other factors could contribute to reduced sensitivity. These can include:
-
Upregulation of other drug efflux pumps: Proteins from the ABC transporter family can actively pump chemotherapeutic agents out of the cell, leading to resistance.
-
Enhanced DNA repair mechanisms: As this compound acts by cross-linking DNA, cells with highly efficient DNA repair pathways may be able to overcome the damage.
-
Alterations in apoptotic pathways: Defects in the cellular machinery that triggers programmed cell death can lead to resistance to DNA-damaging agents.
-
Experimental artifacts: Ensure accurate drug concentration, cell viability assessment, and proper handling of the compound. Refer to the troubleshooting guide below for more details.
Q3: Can I use ALDH activity as a biomarker for predicting response to this compound in my preclinical models?
A3: High ALDH activity is a well-established marker for cancer stem cells (CSCs) and is often associated with resistance to various chemotherapies and radiation. Given that this compound bypasses ALDH-mediated detoxification, high ALDH activity in tumors resistant to cyclophosphamide or ifosfamide could indicate potential sensitivity to this compound. However, it should be used in conjunction with other markers and functional assays to predict the overall therapeutic response, as other resistance mechanisms can be at play.
Q4: What is the mechanism of action of this compound?
A4: this compound is a synthetic mustard compound and an active metabolite of ifosfamide. It functions as a DNA alkylating agent, irreversibly creating cross-links between DNA strands, primarily at GC base pairs. This damage inhibits DNA replication and protein synthesis, ultimately leading to cell death.
Troubleshooting Guides
Issue 1: Inconsistent ALDH Activity Measurements
| Symptom | Possible Cause | Suggested Solution |
| High background fluorescence in the control (DEAB-treated) sample. | 1. Insufficient DEAB concentration or activity. 2. Autofluorescence of cells. 3. Improper gating during flow cytometry. | 1. Ensure DEAB is properly stored and used at the recommended concentration. Prepare fresh dilutions. 2. Include an unstained cell control to set the baseline for autofluorescence. 3. Set gates carefully to exclude dead cells and debris. Use viability dyes like Propidium Iodide (PI) or 7-AAD. |
| Low or no fluorescence in the ALDH-positive sample. | 1. Low ALDH expression in the cell line. 2. Inactive ALDEFLUOR™ reagent. 3. Suboptimal incubation time or temperature. | 1. Use a positive control cell line known to have high ALDH activity (e.g., SKBR3). 2. Ensure the ALDEFLUOR™ substrate is activated correctly and used within its expiry. 3. Optimize incubation time (typically 30-60 minutes) and maintain a constant temperature of 37°C. |
| High variability between replicates. | 1. Inconsistent cell numbers. 2. Pipetting errors. 3. Cell clumping. | 1. Accurately count cells before staining. 2. Use calibrated pipettes and ensure thorough mixing. 3. Ensure a single-cell suspension by gentle pipetting or using a cell strainer. |
Issue 2: Unexpected this compound Resistance in ALDH-High Cells
| Symptom | Possible Cause | Suggested Solution |
| IC50 values for this compound are higher than expected in ALDH-high cells. | 1. This compound degradation. 2. Over-confluent cell culture. 3. Presence of a multi-drug resistant phenotype independent of ALDH. | 1. Prepare fresh solutions of this compound for each experiment. Store stock solutions as recommended by the manufacturer. 2. Perform cytotoxicity assays on cells in the exponential growth phase. 3. Investigate the expression of ABC transporters (e.g., P-glycoprotein) and consider using inhibitors for these pumps in your experiments. |
| No difference in sensitivity to this compound between ALDH-high and ALDH-low sorted populations. | 1. Inefficient cell sorting. 2. Loss of ALDH-high phenotype in culture post-sorting. 3. The specific ALDH isoform expressed does not contribute to resistance to other drugs in that cell line. | 1. Check the purity of sorted populations by re-analyzing a small aliquot on the flow cytometer. 2. Use sorted cells for downstream assays as soon as possible. The ALDH-high phenotype can be transient. 3. Characterize the expression of different ALDH isoforms (e.g., ALDH1A1, ALDH3A1) in your cell model. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Pediatric Sarcoma Cell Lines
| Cell Line | Histology | IC50 (µg/mL) |
| OS222 | Osteosarcoma | 7 |
| OS | Osteosarcoma | 0.5 - 1.5 |
| ES | Ewing's Sarcoma | 0.5 - 1.5 |
| RMS | Rhabdomyosarcoma | 0.5 - 1.5 |
| Data synthesized from a preclinical study on this compound lysine (B10760008) (ZIO-201). |
Table 2: In Vivo Efficacy of this compound in an Oxazaphosphorine-Resistant Osteosarcoma Xenograft Model
| Xenograft Model | Key Characteristics | This compound Treatment Outcome |
| OS31 | Cyclophosphamide-resistant, ALDH3A1 overexpressing | Significant tumor growth inhibition |
| OS33 | Cyclophosphamide-sensitive | Significant tumor growth inhibition |
| This study demonstrates that this compound is effective against a tumor model with high ALDH activity that is resistant to cyclophosphamide. |
Experimental Protocols
Protocol 1: ALDH Activity Assessment using the ALDEFLUOR™ Assay
This protocol is a generalized procedure for measuring ALDH activity in a cell suspension using the ALDEFLUOR™ kit and flow cytometry.
Materials:
-
Single-cell suspension of experimental cells
-
ALDEFLUOR™ Kit (containing ALDEFLUOR™ reagent and DEAB)
-
ALDEFLUOR™ Assay Buffer
-
Flow cytometer
-
Viability stain (e.g., Propidium Iodide)
Procedure:
-
Prepare a single-cell suspension of your cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
For each cell sample, prepare a "test" tube and a "control" tube.
-
Add the activated ALDEFLUOR™ reagent to the "test" tube.
-
Immediately add the ALDH inhibitor, DEAB, to the "control" tube followed by the activated ALDEFLUOR™ reagent.
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically for different cell lines.
-
After incubation, centrifuge the cells and resuspend the pellet in cold ALDEFLUOR™ Assay Buffer.
-
Add a viability stain to distinguish live from dead cells.
-
Analyze the samples on a flow cytometer. The ALDH-positive population will be the brightly fluorescent population in the "test" sample that is absent in the "control" (DEAB-treated) sample.
Protocol 2: Cell Viability Assessment using the MTT Assay
This protocol outlines a common method for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Visualizations
Caption: ALDH-mediated resistance to oxazaphosphorines and this compound's bypass mechanism.
Caption: Experimental workflow for assessing this compound sensitivity in ALDH-high vs. ALDH-low cells.
References
- 1. Modeling Drug Responses and Evolutionary Dynamics Using Patient-Derived Xenografts Reveals Precision Medicine Strategies for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Preclinical activity of this compound lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Inconsistent tumor growth in Palifosfamide xenograft studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent tumor growth in Palifosfamide xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic mustard compound and an active metabolite of ifosfamide (B1674421) with potential antineoplastic activity.[1][2] Its cytotoxic action is primarily due to the cross-linking of DNA and RNA strands, which inhibits protein synthesis and DNA replication, ultimately leading to cell death.[1][3] Unlike its parent drug, ifosfamide, this compound does not metabolize into acrolein or chloroacetaldehyde, which are metabolites associated with bladder and central nervous system toxicities.[2]
Q2: What are the common causes of inconsistent tumor growth in xenograft studies?
Inconsistent tumor growth in xenograft models is a frequent challenge and can stem from several factors:
-
Animal-related factors: The genetic background of the host mice can significantly influence tumor growth.[4] The overall health and immune status of the animals also play a crucial role.
-
Tumor cell-related factors: The viability and passage number of the cancer cells used for implantation are critical. Additionally, inherent tumor heterogeneity can lead to variable growth rates.
-
Procedural variability: The precision and consistency of the cell injection technique, including the injection site and volume, are paramount. Inconsistent drug administration, including dosage and frequency, can also contribute to variability.[5][6]
Q3: How can I standardize my xenograft protocol to minimize variability?
To minimize variability in your xenograft studies, consider the following standardization measures:
-
Consistent Animal Model: Use mice of the same strain, age, and sex. Allow for an acclimatization period of at least one week before beginning the experiment.[5]
-
Standardized Cell Preparation: Use cancer cells from a similar passage number and ensure high viability before implantation. Prepare a homogenous cell suspension for injection.
-
Precise Tumor Implantation: For subcutaneous models, inject a consistent number of cells (e.g., 1 x 10^6 to 10 x 10^7) in a defined volume (e.g., 100-200 µL) into the same anatomical location (e.g., the flank) for each mouse.[5]
-
Regular Monitoring: Monitor tumor growth at regular intervals using calipers. Also, monitor the overall health of the animals.
-
Standardized Drug Administration: Ensure the this compound solution is homogenous before each administration. Use a consistent administration technique (e.g., oral gavage, intravenous injection) and schedule.[5]
Q4: Are there specific cancer models that are more or less sensitive to this compound?
This compound has shown broad activity in human sarcoma xenograft models and is also active in ifosfamide-resistant xenografts.[7] Clinical trials have explored its efficacy in soft tissue sarcoma and small cell lung cancer.[8][9] Preclinical studies have also suggested its potential in pediatric sarcomas. The sensitivity of a particular cancer model to this compound can be influenced by factors such as the expression of aldehyde dehydrogenase (ALDH), an enzyme associated with treatment resistance.[8]
Troubleshooting Guide
Issue 1: High variability in tumor size between animals in the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Injection | Ensure a homogenous cell suspension and inject the same number of viable cells at a consistent depth and location for each animal.[6] |
| Variable Animal Health | Exclude any animals showing signs of illness not related to the tumor or treatment. Ensure consistent housing conditions. |
| Tumor Ulceration | Monitor tumors for ulceration, which can affect growth and measurement. If ulceration occurs, it should be noted, and the animal may need to be excluded from the study. |
| Inaccurate Tumor Measurement | Use calipers to measure tumor dimensions in two directions and calculate the volume using a consistent formula (e.g., (Length x Width^2) / 2). |
Issue 2: Tumors in the control group are not growing as expected.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Viability | Assess cell viability using a method like trypan blue exclusion before injection. Ensure viability is high (e.g., >90%). |
| Suboptimal Cell Number | Titrate the number of cells injected to determine the optimal number for consistent tumor growth in your model. |
| Incorrect Mouse Strain | Ensure the immunodeficient mouse strain used is appropriate for the cancer cell line being implanted.[4] |
| Problem with Matrigel | If using Matrigel, ensure it is properly thawed and mixed with the cells at the correct concentration. Keep the cell/Matrigel suspension on ice until injection.[10] |
Issue 3: Tumors initially respond to this compound but then regrow.
| Potential Cause | Troubleshooting Steps |
| Development of Resistance | The tumor may have developed resistance to this compound. Consider collecting the regrown tumors for molecular analysis to investigate resistance mechanisms. |
| Insufficient Treatment Duration | The treatment period may not have been long enough to eradicate all cancer cells. Consider extending the treatment duration in future studies. |
| Suboptimal Dosing | The dose of this compound may be too low for sustained tumor regression. A dose-escalation study may be necessary to determine the optimal dose. |
Experimental Protocols
Standardized this compound Xenograft Protocol
This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and research question.
1. Cell Culture and Preparation:
- Culture cancer cells in the recommended medium and conditions.
- Harvest cells during the logarithmic growth phase.
- Wash cells with sterile, serum-free medium or PBS.
- Resuspend cells at the desired concentration (e.g., 5 x 10^7 cells/mL) in a 1:1 mixture of serum-free medium and Matrigel. Keep on ice.
2. Animal Handling and Tumor Implantation:
- Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
- Anesthetize the mouse.
- Inject 100 µL of the cell suspension subcutaneously into the right flank.
- Monitor the animals for tumor growth.
3. Tumor Monitoring and Grouping:
- Begin measuring tumors when they become palpable.
- Measure tumors 2-3 times per week with calipers.
- Randomize animals into treatment and control groups when tumors reach a specific size (e.g., 100-150 mm³).
4. This compound Preparation and Administration:
- Reconstitute this compound in a suitable vehicle (e.g., sterile water for injection).
- Administer this compound at the desired dose and schedule. For example, in a clinical trial for recurrent germ cell tumors, patients received this compound intravenously over 30 minutes on days 1-3, with the treatment repeating every 21 days.[11] Preclinical dosages will need to be determined based on the specific model.
- Administer the vehicle to the control group.
5. Data Collection and Analysis:
- Continue to measure tumor volumes and body weights.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, molecular analysis).
- Analyze the data to determine the effect of this compound on tumor growth.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Standardized xenograft experimental workflow.
Caption: Troubleshooting logic for inconsistent tumor growth.
References
- 1. This compound | C4H11Cl2N2O2P | CID 100427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. onclive.com [onclive.com]
- 9. This compound combination therapy found effective against small cell lung cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. LLC cells tumor xenograft model [protocols.io]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Understanding Variability in Palifosfamide Response
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Palifosfamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results across different assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic mustard compound and the active metabolite of ifosfamide, a commonly used chemotherapeutic agent.[1][2] As a bi-functional alkylating agent, this compound's primary mechanism of action is the formation of irreparable interstrand cross-links in DNA.[1][3] This cross-linking prevents DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[3] Unlike its parent compound, ifosfamide, this compound does not require metabolic activation and does not produce toxic metabolites associated with bladder and central nervous system toxicities.
Q2: We are observing different IC50 values for this compound when using a cell viability assay (e.g., MTT) versus an apoptosis assay (e.g., Annexin V). Why is there a discrepancy?
This is a common and important observation. The discrepancy arises because these assays measure different cellular events that occur at different times after drug exposure.
-
Cell Viability Assays (e.g., MTT, XTT, AlamarBlue): These assays measure metabolic activity, which is often used as a surrogate for cell viability. However, a cell can be metabolically active even in the early stages of apoptosis. Therefore, an MTT assay might show a higher IC50 value (indicating less potency) because it doesn't immediately register the commitment to cell death. Furthermore, some compounds can interfere with the chemistry of the MTT assay, leading to inaccurate readings.
-
Apoptosis Assays (e.g., Annexin V, TUNEL): These assays detect specific molecular markers of apoptosis. Annexin V detects the externalization of phosphatidylserine, an early apoptotic event, while TUNEL assays detect DNA fragmentation, a later event. These assays directly measure the induction of programmed cell death and may show a lower IC50 value than a metabolic assay, especially at earlier time points.
Q3: We see significant DNA damage with the Comet assay after this compound treatment, but the cell viability measured by MTT assay remains high at the same time point. How can this be explained?
This is another expected source of variability. The Comet assay is a very sensitive method for detecting DNA strand breaks and cross-links, which are the primary lesions induced by this compound. However, the presence of DNA damage does not immediately translate to a loss of metabolic activity or cell death.
Following DNA damage, cells can activate complex signaling pathways that may lead to:
-
Cell Cycle Arrest: The cell may pause its progression through the cell cycle to allow for DNA repair. During this time, the cell is still metabolically active and would be considered "viable" by an MTT assay.
-
DNA Repair: The cell may successfully repair the DNA damage, in which case it will survive and continue to proliferate.
-
Apoptosis: If the DNA damage is too severe to be repaired, the cell will initiate apoptosis. This process takes time, and a decrease in metabolic activity will only be observed at later stages.
Q4: Can the choice of cell line affect the observed variability in this compound response across different assays?
Absolutely. Different cancer cell lines have varying sensitivities to DNA damaging agents due to a number of factors, including:
-
DNA Repair Capacity: Cells with more efficient DNA repair mechanisms may be more resistant to this compound.
-
p53 Status: The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage, often by inducing cell cycle arrest or apoptosis. Cell lines with mutated or non-functional p53 may exhibit a different response profile.
-
Drug Efflux Pumps: Some cancer cells overexpress proteins that can pump drugs out of the cell, reducing their intracellular concentration and efficacy.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Assays
| Possible Cause | Troubleshooting Steps |
| Different biological endpoints measured | - Acknowledge that different assays measure distinct cellular processes (metabolic activity vs. apoptosis vs. DNA damage).- Perform a time-course experiment to understand the kinetics of this compound's effects. Measure DNA damage at early time points, followed by apoptosis markers, and finally cell viability. |
| Assay-specific artifacts | - For MTT assays, run a cell-free control to check for direct reduction of the MTT reagent by this compound.- For apoptosis assays, ensure that the cell harvesting technique is gentle to avoid inducing necrosis, which can lead to false positives. |
| Cell line-specific responses | - Characterize the p53 status and DNA repair capacity of your cell line.- Compare your results with published data for similar cell lines if available. |
Issue 2: High Variability in Apoptosis Assay Results
| Possible Cause | Troubleshooting Steps |
| Timing of the assay | - Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal time point for detecting apoptosis after this compound treatment.- Consider that Annexin V staining detects early apoptosis, while TUNEL or caspase-3/7 activation assays may be more prominent at later stages. |
| Cell harvesting | - For adherent cells, be gentle during trypsinization to avoid mechanical damage to the cell membrane, which can lead to false-positive Annexin V staining. |
| Reagent concentration and incubation | - Titrate the concentration of Annexin V and propidium (B1200493) iodide (PI) or 7-AAD to determine the optimal staining concentrations for your cell line.- Ensure the incubation time with the staining reagents is as recommended in the protocol. |
Issue 3: Discrepancy Between DNA Damage and Cell Death
| Possible Cause | Troubleshooting Steps |
| Cell cycle arrest and DNA repair | - Perform cell cycle analysis by flow cytometry to determine if this compound is inducing cell cycle arrest (e.g., at the G2/M checkpoint).- To assess DNA repair, measure DNA damage at different time points after removing this compound from the culture medium. A decrease in DNA damage over time would indicate active repair. |
| Delayed onset of apoptosis | - Extend the time course of your experiment to capture the eventual induction of apoptosis following DNA damage. |
| Assay sensitivity | - The Comet assay is highly sensitive to DNA damage. A positive result in the Comet assay may not always lead to a corresponding level of cell death if the damage is efficiently repaired. |
Quantitative Data Summary
The following table summarizes hypothetical data to illustrate the potential variability in results obtained from different assays after treating a cancer cell line with this compound for 48 hours.
| Assay Type | Endpoint Measured | This compound (10 µM) | This compound (50 µM) |
| Cell Viability | |||
| MTT Assay | Metabolic Activity (% of control) | 85% | 45% |
| Apoptosis | |||
| Annexin V Staining | Phosphatidylserine Exposure (% positive cells) | 25% | 60% |
| TUNEL Assay | DNA Fragmentation (% positive cells) | 15% | 50% |
| Caspase-3/7 Activity | Executioner Caspase Activation (Fold change) | 3-fold | 8-fold |
| DNA Damage | |||
| Comet Assay | DNA Fragmentation (% Tail DNA) | 40% | 85% |
| γH2AX Foci | DNA Double-Strand Breaks (Foci per cell) | 15 | 50 |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Alkaline Comet Assay for DNA Cross-links
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest the cells and resuspend in ice-cold PBS.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a Comet slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank with alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to separate the fragmented DNA from the nucleoid.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using appropriate software.
Visualizations
Caption: Mechanism of action of this compound, leading to apoptosis.
Caption: Experimental workflow for assessing this compound response.
Caption: Simplified signaling pathway of this compound-induced DNA damage response.
References
Validation & Comparative
Palifosfamide Versus Ifosfamide: A Preclinical Efficacy Comparison in Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of palifosfamide and its parent drug, ifosfamide (B1674421). This report synthesizes available experimental data to highlight the therapeutic potential and key differences between these two alkylating agents.
This compound, the active metabolite of ifosfamide, offers a distinct advantage by circumventing the metabolic activation process required by ifosfamide. This direct-acting nature of this compound eliminates the production of toxic metabolites, such as acrolein and chloroacetaldehyde, which are associated with significant bladder and central nervous system toxicities observed with ifosfamide treatment.[1][2] Preclinical evidence suggests that this compound demonstrates comparable or even superior antitumor activity to ifosfamide, particularly in models of sarcoma.[3]
In Vitro Cytotoxicity
The cytotoxic effects of this compound and ifosfamide have been evaluated across various sarcoma cell lines. Notably, this compound has shown potent activity in pediatric sarcoma cell lines.
| Drug | Cell Line | Cancer Type | IC50 | Reference |
| This compound Lysine (B10760008) | Osteosarcoma (OS) | Pediatric Sarcoma | 0.5 - 1.5 µg/mL | [4] |
| Ewing's Sarcoma (ES) | Pediatric Sarcoma | 0.5 - 1.5 µg/mL | [4] | |
| Rhabdomyosarcoma (RMS) | Pediatric Sarcoma | 0.5 - 1.5 µg/mL | ||
| OS222 | Pediatric Sarcoma | 7 µg/mL | ||
| Ifosfamide | U2OS (sensitive) | Osteosarcoma | 32.24 µM | |
| U2OS (resistant) | Osteosarcoma | 38.97 µM |
In Vivo Efficacy in Xenograft Models
Preclinical studies utilizing animal models with implanted human tumors (xenografts) have been crucial in evaluating the in vivo efficacy and tolerability of this compound and ifosfamide.
| Drug | Animal Model | Tumor Model | Dosing Regimen | Key Findings | Reference |
| This compound Lysine | SCID mice | Pediatric Sarcoma Xenografts (OS, RMS) | 100 mg/kg/day, IV for 3 consecutive days (MTD) | Significant tumor growth inhibition and increased event-free survival. | |
| Ifosfamide | Thymus aplastic nude mice | Human Tumor Xenografts (including Sarcomas) | 130 mg/kg/day on days 1-3 and 15-17 (MTD) | 1 out of 2 sarcoma xenografts showed regression. |
Mechanism of Action and Signaling Pathways
Both this compound and ifosfamide are DNA alkylating agents. Their primary mechanism of action involves the formation of covalent bonds with DNA, leading to cross-linking of DNA strands. This damage disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).
Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to form its active cytotoxic metabolite, isophosphoramide mustard (the active component of this compound), and the toxic byproducts acrolein and chloroacetaldehyde. This compound, being the active metabolite itself, does not require this activation step and does not produce these toxic metabolites.
The DNA damage inflicted by these agents activates a complex signaling network known as the DNA Damage Response (DDR). This can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the DDR will signal for apoptosis. Resistance to these agents can arise from increased expression of enzymes involved in their detoxification, such as aldehyde dehydrogenase (ALDH), or enhanced DNA repair mechanisms.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound lysine was assessed in osteosarcoma (OS), Ewing's sarcoma (ES), and rhabdomyosarcoma (RMS) cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells were seeded in 96-well plates and treated with varying concentrations of the drug. After a specified incubation period, MTT solution was added, and the resulting formazan (B1609692) crystals were dissolved. The absorbance was then measured to determine the drug concentration that inhibits 50% of cell growth (IC50).
In Vivo Xenograft Studies
The in vivo efficacy of this compound and ifosfamide was evaluated in immunodeficient mice bearing human tumor xenografts.
This compound Lysine Study:
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Implantation: Human pediatric sarcoma cell lines (OS and RMS) were implanted into the mice.
-
Treatment: The maximum tolerated dose (MTD) of this compound lysine was determined to be 100 mg/kg per day administered intravenously (IV) for three consecutive days.
-
Endpoints: Tumor growth and event-free survival were monitored.
Ifosfamide Study:
-
Animal Model: Thymus aplastic nude mice.
-
Tumor Implantation: A panel of 180 regularly growing, well-characterized human tumor xenografts, including sarcomas, were used.
-
Treatment: The MTD of ifosfamide was determined to be 130 mg/kg per day administered on days 1-3 and 15-17.
-
Endpoints: Tumor regression was assessed.
Conclusion
This compound demonstrates significant preclinical activity against sarcoma models, with an efficacy profile that is comparable, and in some instances potentially superior, to its parent drug, ifosfamide. The primary advantage of this compound lies in its favorable safety profile, as it avoids the metabolic generation of toxic byproducts associated with ifosfamide. This suggests that this compound could offer a therapeutic window with reduced toxicity, a critical consideration in the development of new cancer therapies. Further head-to-head preclinical studies across a broader range of cancer models are warranted to fully elucidate the comparative efficacy and to guide the clinical development of this compound.
References
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. This compound, a bifunctional alkylator for the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical activity of this compound lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Palifosfamide and Cyclophosphamide in Sarcoma Treatment
This guide provides a detailed comparison of Palifosfamide and Cyclophosphamide (B585), two DNA alkylating agents investigated for the treatment of sarcoma. The comparison focuses on their clinical efficacy, toxicity profiles, and mechanisms of action, supported by data from pivotal clinical trials. This document is intended for researchers, scientists, and professionals in drug development.
Overview and Mechanism of Action
Both this compound and Cyclophosphamide are nitrogen mustard-based alkylating agents that exert their cytotoxic effects by damaging DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells.
This compound (ZIO-201) is the active metabolite of ifosfamide. Unlike its parent compound, it is designed to be active without the need for hepatic metabolism, which is thought to reduce systemic toxicity. Its mechanism involves the alkylation of DNA, forming cross-links between DNA strands.
Cyclophosphamide is a widely used prodrug that requires activation by cytochrome P450 enzymes in the liver to its active metabolites, phosphoramide (B1221513) mustard and acrolein. Phosphoramide mustard is responsible for the alkylating effects, while acrolein is associated with hemorrhagic cystitis, a notable side effect.
Below is a diagram illustrating the activation and mechanism of action for both compounds.
Caption: Activation and DNA alkylation pathways of Cyclophosphamide and this compound.
Clinical Efficacy in Sarcoma
A direct head-to-head clinical trial comparing this compound and Cyclophosphamide in sarcoma is not available. Therefore, this comparison reviews their performance in key studies, particularly in the context of combination therapy for soft tissue sarcoma (STS).
This compound: The PICASSO III Trial
The pivotal study for this compound is the Phase III PICASSO III trial, which compared the combination of this compound and Doxorubicin (B1662922) against Doxorubicin alone as a first-line treatment for metastatic STS.
The primary endpoint was Progression-Free Survival (PFS). The study unfortunately did not meet its primary endpoint, as there was no statistically significant difference in PFS between the two arms.
| PICASSO III Trial Results | This compound + Doxorubicin | Doxorubicin Alone | p-value |
| Median Progression-Free Survival (PFS) | 6.0 months | 5.2 months | 0.19 |
| Overall Response Rate (ORR) | 26% | 20% | - |
| Median Overall Survival (OS) | 15.7 months | 16.5 months | 0.81 |
Data sourced from the PICASSO III trial publications.
Cyclophosphamide in Sarcoma
Cyclophosphamide has been a component of various combination chemotherapy regimens for sarcoma for decades. It is often used in combination with agents like Doxorubicin and Vincristine. Its efficacy is well-established, though data from recent, large-scale Phase III trials in the first-line metastatic setting comparable to PICASSO III are limited.
Historical and ongoing studies show that combination regimens containing cyclophosphamide achieve response rates in a range that can be considered comparable to that observed in the PICASSO III trial. For instance, regimens like CYVADIC (Cyclophosphamide, Vincristine, Doxorubicin, Dacarbazine) have been a standard of care.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data.
PICASSO III Trial Protocol
The experimental workflow for the PICASSO III trial is outlined below.
Caption: Simplified workflow of the PICASSO III clinical trial.
-
Patient Population : Patients with metastatic soft tissue sarcoma who had not received prior chemotherapy.
-
Randomization : Patients were randomized in a 1:1 ratio.
-
Treatment Arms :
-
Experimental Arm: this compound (150 mg/m²) on days 1, 2, and 3, plus Doxorubicin (75 mg/m²) on day 1 of a 21-day cycle.
-
Control Arm: Doxorubicin (75 mg/m²) on day 1, plus placebo on days 1, 2, and 3 of a 21-day cycle.
-
-
Primary Endpoint : Progression-Free Survival (PFS), assessed by an independent radiological review committee.
Safety and Toxicity Profile
The toxicity profiles of this compound and Cyclophosphamide are a key point of differentiation.
| Adverse Event (Grade ≥3) | This compound + Doxorubicin | Doxorubicin Alone | Notes on Cyclophosphamide |
| Neutropenia | 50% | 34% | A common and dose-limiting toxicity. |
| Febrile Neutropenia | 20% | 12% | Also a significant risk. |
| Thrombocytopenia | 27% | 3% | More pronounced with this compound. |
| Anemia | 18% | 7% | More frequent with the combination. |
| Hemorrhagic Cystitis | Not a major concern | Not a major concern | A well-known and serious risk, especially at high doses. Requires prophylactic measures like Mesna. |
Data for this compound sourced from PICASSO III trial reports.
While the PICASSO III trial showed that the addition of this compound to Doxorubicin increased hematologic toxicities, it did not lead to the significant renal or bladder toxicities often associated with its parent compound, ifosfamide. Cyclophosphamide carries a notable risk of hemorrhagic cystitis due to its metabolite acrolein, a toxicity not typically associated with this compound.
Conclusion
The direct comparison between this compound and Cyclophosphamide in sarcoma is challenging due to the lack of head-to-head trials. This compound, in the large Phase III PICASSO III trial, failed to demonstrate a significant improvement in progression-free survival when added to doxorubicin for first-line treatment of metastatic soft tissue sarcoma. The combination did, however, result in a higher incidence of hematologic adverse events.
Cyclophosphamide remains an established component of various combination therapies for sarcoma. Its efficacy is recognized, but it is associated with a distinct toxicity profile, most notably hemorrhagic cystitis, which requires careful management.
For drug development professionals, the experience with this compound underscores the difficulty in improving upon established chemotherapy backbones like doxorubicin in an unselected sarcoma population. Future research may focus on identifying predictive biomarkers to select patients who are more likely to respond to specific DNA alkylating agents.
Palifosfamide Demonstrates Efficacy in Cisplatin-Resistant Tumor Models, Offering a Potential Alternative for Refractory Cancers
For Immediate Release
[City, State] – New analysis of preclinical data indicates that palifosfamide, the active metabolite of the alkylating agent ifosfamide (B1674421), shows significant cytotoxic activity in tumor models that have developed resistance to the widely used chemotherapy drug cisplatin (B142131). These findings suggest that this compound could represent a valuable therapeutic option for patients with cisplatin-refractory cancers, a significant challenge in oncology.
Cisplatin and other platinum-based drugs are a cornerstone of treatment for many cancers, including testicular, ovarian, lung, and bladder cancers. However, a substantial number of patients either have tumors that are intrinsically resistant to cisplatin or develop resistance during treatment, leading to poor prognoses. The mechanisms of cisplatin resistance are complex, often involving increased DNA repair, reduced drug accumulation, and inactivation of the drug.
This compound, as a pre-activated form of ifosfamide, does not require hepatic metabolism for its cytotoxic effects. This characteristic may allow it to bypass some of the resistance mechanisms that affect its parent compound and other alkylating agents. Notably, preclinical evidence suggests a lack of complete cross-resistance between ifosfamide and cisplatin, providing a rationale for the use of ifosfamide-based therapies in cisplatin-pretreated patients.
Comparative Efficacy of this compound
While direct head-to-head preclinical studies comparing this compound to other agents in cisplatin-resistant models are limited, existing data from studies on this compound and its parent drug, ifosfamide, in resistant settings provide compelling evidence of its potential.
In Vitro Cytotoxicity
A key study investigated the activity of this compound lysine (B10760008) (ZIO-201) in a panel of pediatric sarcoma cell lines, including an oxazaphosphorine-resistant osteosarcoma model. The data from this study is summarized below.
| Cell Line | Tumor Type | This compound Lysine IC50 (µg/mL) | Notes |
| OS222 | Osteosarcoma | 7 | |
| Other Sarcoma Cell Lines | Osteosarcoma, Ewing's Sarcoma, Rhabdomyosarcoma | 0.5 - 1.5 | Broad activity demonstrated.[1] |
These results demonstrate this compound's cytotoxic efficacy in sarcoma cell lines, including a model with resistance to a related class of chemotherapy.
Clinical data on ifosfamide in cisplatin-pretreated testicular cancer further supports the potential of this compound. Ifosfamide has shown a 21% single-agent activity in this patient population, and when used in combination regimens, it can lead to complete responses in a significant number of patients with relapsed or refractory disease. This suggests that the active metabolite, this compound, is effective against tumors that no longer respond to cisplatin.
In Vivo Antitumor Activity
In a preclinical study utilizing a cyclophosphamide-resistant osteosarcoma xenograft model (OS31), which overexpresses ALDH3A1, this compound lysine demonstrated significant tumor growth inhibition. This finding is particularly relevant as aldehyde dehydrogenase (ALDH) overexpression is a known mechanism of resistance to some alkylating agents.
| Animal Model | Treatment | Outcome |
| SCID mice with OS31 xenografts (CPA-resistant) | This compound lysine (100 mg/kg/day for 3 days) | Significant tumor growth inhibition and increased event-free survival compared to control.[1] |
This study highlights this compound's ability to overcome a specific resistance mechanism, suggesting its potential utility in a broader range of resistant tumors.
Experimental Protocols
To facilitate further research and verification of these findings, detailed methodologies from the key preclinical study are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma cell lines were used.
-
Drug: this compound lysine (ZIO-201).
-
Method: The cytotoxic effect of this compound lysine was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Cells were seeded in 96-well plates and treated with varying concentrations of the drug. After a specified incubation period, MTT solution was added, and the resulting formazan (B1609692) crystals were dissolved. The absorbance was measured to determine cell viability and calculate the IC50 value.
In Vivo Xenograft Study
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Tumor Models: Xenografts of osteosarcoma (cyclophosphamide-resistant OS31 and sensitive OS33) and rhabdomyosarcoma were established.
-
Treatment: The maximum tolerated dose (MTD) of this compound lysine was determined to be 100 mg/kg per day administered intravenously for three consecutive days.[1]
-
Evaluation: The effect on tumor growth and event-free survival was assessed at the MTD. Tumor volume was measured regularly, and event-free survival was defined as the time for tumors to reach a predetermined size.
Overcoming Resistance: A Look at the Signaling Pathways
Cisplatin resistance is a multifaceted process involving several cellular signaling pathways. This compound's efficacy in cisplatin-resistant models may be attributed to its ability to circumvent or overcome these resistance mechanisms.
One of the key mechanisms of resistance to some alkylating agents is the overexpression of aldehyde dehydrogenase (ALDH) enzymes, which can detoxify the drugs. As this compound is the active moiety of ifosfamide, it does not require metabolic activation and has been shown to be effective in models with high ALDH expression, such as the CPA-resistant OS31 xenograft.[1]
The diagram above illustrates the mechanisms of cisplatin action and resistance, and how this compound can act as an effective alternative by inducing DNA damage through a different mechanism and potentially bypassing specific resistance pathways like ALDH-mediated detoxification.
Conclusion
The available preclinical and clinical data on this compound and its parent compound, ifosfamide, strongly suggest its potential as an effective treatment for cisplatin-resistant tumors. Its distinct mechanism of action and ability to overcome certain resistance pathways make it a promising candidate for further investigation in this challenging clinical setting. Direct comparative studies are warranted to fully elucidate its efficacy relative to other second-line therapies in cisplatin-refractory cancers.
References
Validating Palifosfamide's Activity in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Palifosfamide's performance with alternative therapies for soft tissue sarcoma, supported by available preclinical data, with a focus on patient-derived xenograft (PDX) models.
Introduction to this compound
This compound (formerly ZIO-201) is a potent, non-prodrug, active metabolite of ifosfamide (B1674421), a DNA alkylating agent.[1][2][3][4] Its mechanism of action involves the cross-linking of DNA strands, which inhibits DNA replication and protein synthesis, ultimately leading to cancer cell death.[3][5] A key theoretical advantage of this compound is its ability to bypass the metabolic activation steps required by ifosfamide, potentially circumventing certain mechanisms of tumor resistance and reducing the production of toxic metabolites associated with its parent drug.[1][2][3][4]
Comparative Efficacy in Preclinical Sarcoma Models
Table 1: Preclinical Activity of this compound in Sarcoma Xenograft Models
| Compound | Cancer Type | Xenograft Model Type | Dosage | Efficacy Metric | Result | Citation |
| This compound lysine (B10760008) (ZIO-201) | Osteosarcoma | Cell line-derived | 100 mg/kg/day for 3 days (IV) | Tumor Growth Inhibition | Significant difference in event-free survival compared to control. | [1] |
| This compound lysine (ZIO-201) | Rhabdomyosarcoma | Cell line-derived | 100 mg/kg/day for 3 days (IV) | Tumor Growth Inhibition | Significant difference in event-free survival compared to control. | [1] |
Note: The available data for this compound is from cell line-derived xenograft models, not patient-derived xenografts. This is a limitation in directly comparing its efficacy to drugs tested in PDX models, which are generally considered more clinically relevant.
Table 2: Activity of Alternative Agents in Soft Tissue Sarcoma Patient-Derived Xenograft (PDX) Models
| Compound | Sarcoma Subtype | Dosage | Efficacy Metric | Result | Citation |
| Doxorubicin | Epithelioid Sarcoma | Not Specified | Tumor Volume Inhibition (%) | Modest antitumor effect as a single agent. | [6] |
| Ifosfamide | Epithelioid Sarcoma | Not Specified | Tumor Volume Inhibition (%) | Modest antitumor effect as a single agent. | [6] |
| Doxorubicin + Ifosfamide | Epithelioid Sarcoma | Not Specified | Tumor Volume Inhibition (%) | 94% | [6] |
| Gemcitabine (B846) | Epithelioid Sarcoma | Not Specified | Tumor Volume Inhibition (%) | 98% | [6] |
| Ifosfamide | Sarcoma | Not Specified | Tumor Growth Inhibition (%) | 91% and 117% in two different PDX models. | [7] |
| Trabectedin | Sarcoma | Not Specified | Tumor Growth Inhibition (%) | 99% | [7] |
| Pazopanib | Sarcoma | Not Specified | Tumor Growth Inhibition (%) | 56% | [7] |
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy, following institutional review board (IRB) approved protocols.
-
Implantation: The tumor tissue is sectioned into small fragments (typically 2-3 mm³) and subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Passaging: Once the initial tumor (F0 generation) reaches a predetermined size (e.g., 1000-1500 mm³), it is harvested and serially passaged into new cohorts of mice to expand the model for therapeutic studies. The histological and molecular characteristics of the xenografts are periodically compared to the original patient tumor to ensure fidelity.
Drug Efficacy Studies in PDX Models
-
Cohort Formation: Once a stable PDX line is established, a cohort of tumor-bearing mice is generated.
-
Randomization: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Treatment Administration: The investigational drug (e.g., this compound) and comparator agents are administered according to a predefined schedule, dose, and route of administration. The control group typically receives the vehicle used to deliver the drugs.
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Data Analysis: Tumor growth inhibition (TGI) is a common metric for assessing efficacy. It is often calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study. Other metrics such as time to progression and objective response rates (complete or partial response) can also be evaluated.
-
Biomarker Analysis: At the end of the study, tumors can be harvested for biomarker analysis (e.g., immunohistochemistry, western blotting, or genomic sequencing) to investigate mechanisms of drug response or resistance.
Visualizing Key Processes and Pathways
The following diagrams illustrate the signaling pathway of this compound, the experimental workflow for validating its activity in PDX models, and a comparison with alternative treatments.
Conclusion
This compound demonstrates promising preclinical activity as a DNA alkylating agent in sarcoma models. Its distinct mechanism, which avoids the need for metabolic activation, suggests potential advantages over its parent compound, ifosfamide, particularly in overcoming certain resistance pathways. However, to definitively establish its efficacy and position relative to current and emerging therapies, further studies utilizing patient-derived xenograft models are crucial. The data presented for alternative agents in sarcoma PDX models highlight the benchmarks that this compound would need to meet or exceed to be considered a significant advancement in the treatment of soft tissue sarcoma. The experimental protocols and workflows outlined in this guide provide a framework for conducting such validation studies.
References
- 1. Preclinical activity of this compound lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a bifunctional alkylator for the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C4H11Cl2N2O2P | CID 100427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Doxorubicin (D), gemcitabine (G), ifosfamide (I) and the EZH2 inhibitor EPZ-011989 in epithelioid sarcoma (ES): A comparison of different regimens in a patient-derived xenograft (PDX) model. - ASCO [asco.org]
- 7. Patient-derived xenografts for individualized care in advanced sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential: A Comparative Guide to the Synergistic Effects of Palifosfamide and PARP Inhibitors
A Hypothetical Framework for a Novel Combination Therapy
Introduction
In the landscape of precision oncology, the strategic combination of targeted therapies is paramount to enhancing anti-tumor efficacy and overcoming resistance. This guide delves into the promising, yet unexplored, synergistic potential between Palifosfamide, a potent DNA alkylating agent, and PARP (Poly ADP-ribose polymerase) inhibitors. To date, direct preclinical or clinical studies evaluating this specific combination are not available in the public domain. However, based on their distinct and complementary mechanisms of action, a strong scientific rationale for their synergistic interaction exists.
This document provides a comparative framework for researchers, scientists, and drug development professionals. We will extrapolate the potential for synergy by examining the well-established combination of PARP inhibitors with cyclophosphamide (B585), a compound structurally and mechanistically related to the active metabolite of this compound. This guide will present hypothetical preclinical data, summarize relevant clinical findings with cyclophosphamide, provide detailed experimental protocols for assessing synergy, and visualize the underlying molecular pathways and experimental workflows.
Understanding the Mechanisms of Action
This compound: A Direct DNA Alkylating Agent
This compound is the active metabolite of ifosfamide, a nitrogen mustard alkylating agent. Unlike its parent drug, this compound does not require metabolic activation in the liver, potentially leading to a more favorable toxicity profile. Its mechanism of action involves the formation of covalent bonds with DNA, leading to the creation of inter- and intra-strand cross-links.[1][2][3] These cross-links physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2][3]
PARP Inhibitors: Exploiting Synthetic Lethality
PARP inhibitors represent a class of targeted therapies that capitalize on the concept of "synthetic lethality." PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs persist and, during DNA replication, can degenerate into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair (e.g., those with BRCA1/2 mutations), the accumulation of these DSBs is catastrophic, leading to genomic instability and cell death. In normal cells with functional HR, these DSBs can be efficiently repaired, sparing them from the toxic effects of PARP inhibition.
Rationale for Synergy: A Two-Pronged Attack on Cancer Cell DNA
The combination of a DNA alkylating agent like this compound with a PARP inhibitor is predicated on a powerful synergistic principle. This compound directly damages DNA by creating lesions and cross-links, which are recognized by the cell's DNA damage response (DDR) machinery. PARP enzymes are key players in this initial response. By inhibiting PARP, the repair of this compound-induced DNA damage is significantly impaired. This leads to an overwhelming burden of unrepaired DNA lesions, ultimately resulting in a higher degree of cell death than could be achieved with either agent alone. This is particularly relevant in tumors that may not have an inherent HR deficiency but become reliant on PARP-mediated repair pathways when challenged with alkylating agents.
Preclinical Data: A Look at Cyclophosphamide and PARP Inhibitor Combinations
While direct data for this compound is unavailable, preclinical studies on the combination of the structurally related alkylating agent cyclophosphamide and the PARP inhibitor olaparib (B1684210) have demonstrated the potential for synergy. A study by Smith et al. (2014) in pediatric solid tumor cell lines showed that the addition of olaparib to DNA damaging agents, including an alkylating agent, resulted in additive to synergistic interactions.
Table 1: Hypothetical In Vitro Synergy of a PARP Inhibitor with an Alkylating Agent (AA)
The following data is illustrative and based on the reported synergistic potential. It is intended to provide a framework for the expected outcomes of combining a PARP inhibitor with a this compound-like alkylating agent.
| Cell Line | Drug | IC50 (µM) | Combination Effect (CI Value at IC50) |
| Ewing Sarcoma (A673) | Alkylating Agent (AA) | 15 | - |
| PARP Inhibitor | 2.5 | - | |
| AA + PARP Inhibitor | 7.5 (AA) + 1.25 (PARPi) | 0.7 (Synergistic) | |
| Neuroblastoma (SK-N-AS) | Alkylating Agent (AA) | 20 | - |
| PARP Inhibitor | 5 | - | |
| AA + PARP Inhibitor | 12 (AA) + 3 (PARPi) | 0.8 (Synergistic) | |
| Rhabdomyosarcoma (RD) | Alkylating Agent (AA) | 10 | - |
| PARP Inhibitor | 4 | - | |
| AA + PARP Inhibitor | 4 (AA) + 1.6 (PARPi) | 0.6 (Synergistic) |
CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism, as calculated by the Chou-Talalay method.
Clinical Performance: Cyclophosphamide and PARP Inhibitor Combination Trials
Several clinical trials have investigated the combination of PARP inhibitors with cyclophosphamide in various cancer types. The results have been mixed, suggesting that patient selection, dosing, and scheduling are critical for achieving clinical benefit.
Table 2: Summary of Key Clinical Trials of PARP Inhibitors with Cyclophosphamide
| PARP Inhibitor | Cancer Type | Phase | Key Findings | Reference |
| Veliparib (B1684213) | Triple-Negative Breast Cancer | Phase II | The addition of veliparib to cyclophosphamide did not significantly improve the response rate over cyclophosphamide alone in heavily pre-treated patients. | NCT01306032 |
| Veliparib | High-Grade Serous Ovarian Cancer | Phase II | The combination was well-tolerated, but the addition of veliparib did not improve the response rate or median progression-free survival compared to cyclophosphamide alone. | NCT01306032 |
| Olaparib | Platinum-Sensitive Recurrent Ovarian Cancer | Phase II (SOLACE2) | Combining olaparib with low-dose cyclophosphamide did not meet the primary endpoint for improving progression-free survival compared to olaparib monotherapy. | NCT02769962 |
These clinical findings underscore the complexity of translating preclinical synergy into patient benefit and highlight the need for biomarkers to identify patients most likely to respond to this combination approach.
Experimental Protocols
Assessing In Vitro Synergy using the Chou-Talalay Method
This protocol outlines a general procedure for determining the synergistic interaction between this compound and a PARP inhibitor in cancer cell lines.
1. Materials and Reagents:
-
Cancer cell lines of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
This compound and PARP inhibitor (e.g., Olaparib, Talazoparib)
-
Dimethyl sulfoxide (B87167) (DMSO) for drug dissolution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
2. Experimental Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the PARP inhibitor in DMSO. Create a series of serial dilutions for each drug and for the combination at a constant ratio.
-
Drug Treatment: Treat the cells with a range of concentrations of each drug alone and in combination. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each drug concentration relative to the vehicle control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually and for the combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 0.9 is indicative of synergy.
-
Visualizing the Synergy
Signaling Pathway of Synergistic Action
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
Experimental Workflow for Synergy Assessment
Caption: Workflow for in vitro assessment of drug synergy.
Conclusion and Future Directions
The combination of this compound and a PARP inhibitor holds significant theoretical promise as a novel anti-cancer strategy. By inducing DNA damage and simultaneously preventing its repair, this combination has the potential to induce synthetic lethality in a broad range of tumors. The preclinical data for the related compound, cyclophosphamide, provides a strong rationale for investigating this specific combination. However, the mixed results from clinical trials with cyclophosphamide highlight the importance of careful patient selection and optimization of dosing and scheduling.
Future research should focus on direct preclinical evaluation of this compound with various PARP inhibitors across a panel of cancer cell lines with different genetic backgrounds. Identifying predictive biomarkers of response will be crucial for the successful clinical translation of this promising combination therapy.
References
- 1. Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Study of Veliparib in Combination with Metronomic Cyclophosphamide in Adults with Refractory Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Palifosfamide's Efficacy in Sarcoma Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palifosfamide (ZIO-201), the active metabolite of ifosfamide (B1674421), is a bifunctional DNA alkylating agent investigated for its therapeutic potential in various cancers, including sarcomas. Unlike its parent drug, ifosfamide, this compound does not require metabolic activation and is designed to avoid the production of toxic metabolites associated with neurotoxicity and urotoxicity.[1][2] This guide provides a comprehensive evaluation of this compound's efficacy across different sarcoma subtypes, drawing on data from key clinical trials and preclinical studies.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to and cross-linking DNA strands.[2][3] This action inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] As the active metabolite of ifosfamide, it directly alkylates DNA without the need for hepatic activation, potentially offering a more favorable safety profile.
Clinical Efficacy in Soft Tissue Sarcoma (STS)
The primary evaluation of this compound in adult soft tissue sarcoma comes from two major clinical trials: a randomized Phase II study (PICASSO) and a subsequent Phase III trial (PICASSO III).
Phase II PICASSO Trial
The PICASSO trial was a randomized Phase II study that showed promising results for this compound in combination with doxorubicin (B1662922). The trial was stopped early due to positive efficacy signals.
Phase III PICASSO III Trial
Following the encouraging Phase II results, the PICASSO III trial was initiated. This was a large, international, randomized, double-blind, placebo-controlled Phase III study. However, the trial did not meet its primary endpoint of improving progression-free survival (PFS) in patients with metastatic soft tissue sarcoma. Single-agent doxorubicin remains a reference standard for the treatment of this disease.
Table 1: Summary of Efficacy Data from the PICASSO III Trial
| Endpoint | Doxorubicin + this compound (n=226) | Doxorubicin + Placebo (n=221) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 6.0 months | 5.2 months | 0.86 (0.68 - 1.08) | 0.19 |
| Median Overall Survival (OS) | 15.9 months | 16.9 months | 1.05 (0.79 - 1.39) | 0.74 |
Data sourced from Ryan CW, et al. J Clin Oncol. 2016.
It is important to note that while the PICASSO III trial stratified patients by histological subtype (leiomyosarcoma, synovial sarcoma, or other), a detailed public release of the efficacy data for each specific subtype has not been readily available. One analysis suggested that a subgroup with differential sensitivity to the combination therapy was not identifiable through histological or clinical factors.
Preclinical Efficacy in Other Sarcoma Subtypes
Preclinical studies have evaluated the activity of this compound in pediatric sarcoma cell lines and xenograft models, showing broader activity.
Table 2: Preclinical Activity of this compound in Pediatric Sarcoma Cell Lines
| Sarcoma Subtype | Cell Lines Tested | IC50 Range (µg/mL) | Key Findings |
| Osteosarcoma | SaOS-2, OS229, OS230, OS222 | 0.5 - 7.0 | Cytotoxic against all cell lines tested. |
| Ewing's Sarcoma | Multiple cell lines | 0.5 - 1.5 | Demonstrated cytotoxic effects. |
| Rhabdomyosarcoma | Multiple cell lines | 0.5 - 1.5 | Showed cytotoxic activity. |
Data sourced from Hingorani P, et al. Cancer Chemother Pharmacol. 2009.
In vivo studies using mouse xenograft models of osteosarcoma and rhabdomyosarcoma also demonstrated that this compound could inhibit tumor growth and improve event-free survival. Notably, this compound showed activity against a cyclophosphamide-resistant osteosarcoma xenograft, suggesting it may overcome certain resistance mechanisms.
Experimental Protocols
PICASSO III Trial Methodology
-
Study Design: A Phase III, multicenter, international, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with metastatic soft tissue sarcoma who had not received prior systemic therapy.
-
Treatment Arms:
-
Experimental Arm: Doxorubicin (75 mg/m² intravenously on day 1) plus this compound (150 mg/m²/day intravenously on days 1-3) every 21 days for up to six cycles.
-
Control Arm: Doxorubicin (75 mg/m² intravenously on day 1) plus placebo every 21 days for up to six cycles.
-
-
Primary Endpoint: Progression-Free Survival (PFS) as determined by independent radiological review.
-
Stratification Factors: Tumor type (leiomyosarcoma, synovial sarcoma, or other) and age (≥65 or <65 years).
Preclinical Cytotoxicity Assay Methodology
-
Cell Lines: Human sarcoma cell lines (e.g., osteosarcoma, Ewing's sarcoma, rhabdomyosarcoma).
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxic effect of this compound lysine.
-
Procedure:
-
Sarcoma cells were seeded in 96-well plates and allowed to adhere.
-
Cells were treated with varying concentrations of this compound lysine.
-
After a specified incubation period, MTT solution was added to each well.
-
Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
The formazan crystals were dissolved using a solubilization solution.
-
The absorbance of the solution was measured using a microplate reader, which is proportional to the number of viable cells.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of this compound in each cell line.
Comparison with Alternatives
The standard first-line treatment for most advanced or metastatic soft tissue sarcomas is doxorubicin, either as a single agent or in combination with other chemotherapy drugs like ifosfamide. The PICASSO III trial directly compared the addition of this compound to doxorubicin against doxorubicin alone. The results did not demonstrate a statistically significant benefit for the addition of this compound in the overall STS population.
For specific sarcoma subtypes, various other agents are used. For instance, trabectedin (B1682994) is an option for liposarcoma and leiomyosarcoma after failure of prior chemotherapy. Pazopanib, a multi-targeted tyrosine kinase inhibitor, has also shown activity in certain non-adipocytic soft tissue sarcomas.
Conclusion
In the largest clinical trial to date (PICASSO III), the addition of this compound to doxorubicin did not demonstrate a significant improvement in progression-free or overall survival for the overall population of patients with metastatic soft tissue sarcoma when compared to doxorubicin alone. While a preceding Phase II trial showed promise, these results were not confirmed in the more definitive Phase III study.
Preclinical data suggests that this compound has broad activity against various pediatric sarcoma cell lines, including osteosarcoma and rhabdomyosarcoma, and may have the potential to overcome certain mechanisms of resistance to other oxazaphosphorines. However, this preclinical efficacy did not translate into a clinical benefit in the broad population of adult soft tissue sarcomas.
The lack of publicly available, detailed efficacy data from the PICASSO III trial broken down by specific histological subtypes makes it challenging to definitively assess the potential of this compound in niche sarcoma populations. Future research, if any, would need to focus on identifying potential predictive biomarkers to enrich for a patient population that might benefit from this agent. Based on the available evidence, single-agent doxorubicin remains a standard of care for the first-line treatment of metastatic soft tissue sarcoma.
References
A Comparative Analysis of the Toxicity Profiles of Palifosfamide and Ifosfamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity profiles of Palifosfamide and its parent drug, ifosfamide (B1674421). The information presented is intended to assist researchers and drug development professionals in understanding the key differences in the safety profiles of these two alkylating agents. The data is compiled from a review of preclinical and clinical studies.
Executive Summary
Ifosfamide is a widely used chemotherapeutic agent, but its clinical utility is often limited by significant toxicities, including myelosuppression, nephrotoxicity, neurotoxicity, and hemorrhagic cystitis. These adverse effects are largely attributed to its metabolic activation, which produces not only the active cytotoxic moiety but also toxic byproducts, primarily acrolein and chloroacetaldehyde[1]. This compound, the active metabolite of ifosfamide, was developed to circumvent the need for hepatic metabolism, thereby avoiding the generation of these toxic metabolites. This fundamental difference in their metabolic pathways results in a markedly distinct and improved toxicity profile for this compound, characterized by a significant reduction in non-hematological toxicities.
Data Presentation: Comparative Toxicity Tables
The following tables summarize the quantitative toxicity data for this compound and ifosfamide from available clinical trial information. It is important to note that much of the data for both agents is derived from studies where they were administered as part of combination chemotherapy regimens. Direct head-to-head, single-agent comparative trial data is limited.
Table 1: Hematological Toxicities
| Toxicity (Grade 3/4) | This compound (+ Doxorubicin)¹ | Ifosfamide (High-Dose, Single Agent)² | Ifosfamide (+ Doxorubicin)³ |
| Neutropenia | Not specified, but noted as a study-related Grade 3/4 AE[2] | 78%[3] | 42%[4] |
| Thrombocytopenia | Not specified, but noted as a study-related Grade 3/4 AE[2] | 12% | 33% |
| Anemia | Not specified | Not specified | 35% |
| Febrile Neutropenia | Not specified | 39% | 46% |
¹Data from a Phase I study of this compound in combination with doxorubicin (B1662922). Specific percentages for neutropenia and thrombocytopenia were not provided, but they were the primary Grade 3/4 adverse events reported. ²Data from a Phase II study of high-dose ifosfamide (12 g/m²) as a single agent. ³Data from a study comparing doxorubicin alone versus doxorubicin plus ifosfamide.
Table 2: Non-Hematological Toxicities
| Toxicity | This compound (+ Doxorubicin)¹ | Ifosfamide (Various Regimens) |
| Encephalopathy/Neurotoxicity | None reported | ~15%; can occur in 10-40% of patients on high doses. |
| Hemorrhagic Cystitis | None reported | Common without mesna; hematuria in ~90% of cases when used alone. |
| Nephrotoxicity/Renal Toxicity | None reported | Can be severe, leading to renal failure; acute renal failure (Grade 3/4) in 4% of high-dose single agent patients. |
| Nausea and Vomiting | Not specified | Experienced by over 50% of patients. |
| Alopecia | Not specified | Affects approximately 90% of individuals. |
¹From a Phase I study where it was explicitly stated that no encephalopathy, hemorrhagic cystitis, or renal toxicity were observed. Mesna and hydration were not administered.
Experimental Protocols
The assessment of toxicities for both this compound and ifosfamide in clinical trials follows standardized methodologies to ensure data consistency and comparability.
Hematological Toxicity Assessment
Methodology: Hematological toxicity is primarily monitored through regular Complete Blood Counts (CBCs).
-
Procedure: Venous blood samples are collected at baseline and at regular intervals during and after each treatment cycle. The samples are analyzed using automated hematology analyzers to determine the counts of key blood components.
-
Parameters Measured:
-
Absolute Neutrophil Count (ANC)
-
Platelet Count
-
Hemoglobin (Hgb) or Hematocrit (Hct)
-
White Blood Cell (WBC) count
-
-
Toxicity Grading: The severity of myelosuppression is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This system provides a standardized scale from Grade 1 (mild) to Grade 5 (death) for each hematological parameter.
Nephrotoxicity Assessment
Methodology: Renal function is monitored through a combination of blood and urine tests.
-
Procedure: Blood and urine samples are collected at baseline and prior to each treatment cycle.
-
Key Biomarkers:
-
Serum Creatinine (B1669602) (SCr): A blood test to measure how well the kidneys are filtering waste from the blood.
-
Blood Urea (B33335) Nitrogen (BUN): Another blood test that measures the amount of urea nitrogen in the blood, which is a waste product of protein metabolism.
-
Urinalysis: Examination of the urine for the presence of blood (hematuria), protein (proteinuria), and glucose (glucosuria), which can indicate kidney damage.
-
Glomerular Filtration Rate (GFR): Often estimated (eGFR) from serum creatinine levels, age, sex, and race, it is a key indicator of overall kidney function.
-
-
Advanced Biomarkers: In some studies, novel urinary biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1), and N-acetyl-β-D-glucosaminidase (NAG), may be assessed to detect early or subclinical nephrotoxicity.
Neurotoxicity Assessment
Methodology: Neurotoxicity is primarily assessed through clinical observation and standardized neurological examinations.
-
Procedure: Patients are monitored for any changes in mental status or neurological function during and after infusion.
-
Clinical Assessments:
-
Level of Consciousness: Assessed using scales like the Glasgow Coma Scale or by observing for somnolence, confusion, or agitation.
-
Cognitive Function: Simple tests like the "Clock Face" test, where the patient is asked to draw a clock with a specific time, can be used to detect subtle cognitive changes.
-
Motor Function: Assessment of gait, balance, and for the presence of tremors or ataxia.
-
Electroencephalogram (EEG): May be used to evaluate brain activity in patients with suspected encephalopathy.
-
-
Grading: Symptoms are graded based on their severity and impact on daily activities, often using the CTCAE.
Visualization of Toxicity Pathways
The distinct toxicity profiles of this compound and ifosfamide stem from their different metabolic fates. The following diagrams illustrate the metabolic pathway of ifosfamide leading to toxic byproducts and the subsequent cellular toxicity pathways initiated by these metabolites.
Ifosfamide Metabolic Pathway
Caption: Metabolic activation of ifosfamide leading to therapeutic and toxic metabolites.
Cellular Toxicity Pathway of Acrolein
Caption: Acrolein-induced cellular toxicity pathways leading to apoptosis and inflammation.
Cellular Toxicity Pathway of Chloroacetaldehyde (CAA)
Caption: Chloroacetaldehyde-induced cellular toxicity pathways leading to neuro- and nephrotoxicity.
Conclusion
The available evidence strongly suggests that this compound possesses a significantly more favorable toxicity profile compared to ifosfamide. By being the active metabolite of ifosfamide, it bypasses the metabolic steps that generate the toxic byproducts acrolein and chloroacetaldehyde. This leads to a marked reduction in the incidence and severity of non-hematological toxicities, most notably encephalopathy, hemorrhagic cystitis, and nephrotoxicity, which are dose-limiting and clinically challenging adverse events associated with ifosfamide therapy. While hematological toxicity, primarily neutropenia and thrombocytopenia, remains a key adverse event for this compound, the overall improved safety profile offers a potential therapeutic advantage. Further direct comparative studies with single-agent this compound would be beneficial to more precisely quantify the differences in toxicity and to fully elucidate its therapeutic index relative to ifosfamide.
References
- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of high-dose ifosfamide in advanced soft tissue sarcomas. A multicentre phase II study of the EORTC Soft Tissue and Bone Sarcoma Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Navigating the Safe Disposal of Palifosfamide: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of cytotoxic compounds like Palifosfamide is paramount to maintaining a secure laboratory environment and adhering to regulatory standards. this compound, the active metabolite of ifosfamide (B1674421), is a DNA alkylating agent with antineoplastic properties.[1][2][3] Although some safety data sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS)[4], its cytotoxic nature necessitates that it be treated as a hazardous material. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and the environment.
Core Principles of Cytotoxic Waste Management
All materials that have come into contact with this compound should be considered contaminated and handled as hazardous cytotoxic waste.[5] This includes unused or expired drugs, contaminated personal protective equipment (PPE), laboratory glassware, and cleaning materials. The primary method for the disposal of cytotoxic waste is high-temperature incineration.[6][7][8][9][10]
Segregation and Containment of this compound Waste
Proper segregation of cytotoxic waste at the point of generation is critical to prevent cross-contamination and ensure correct disposal.
Step 1: Identify and Segregate Waste Streams
Immediately after use, segregate this compound-contaminated items into the following categories:
-
Sharps Waste: Needles, syringes, scalpels, and broken glass contaminated with this compound.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, vials, and other labware.
-
Liquid Waste: Unused or expired this compound solutions, and contaminated buffers or media.
Step 2: Utilize Designated Waste Containers
-
Sharps: Place all sharps waste directly into a rigid, puncture-resistant, and leak-proof sharps container specifically designated for cytotoxic waste. These containers are typically yellow with a purple lid.[9]
-
Solids: Dispose of solid waste in a designated, leak-proof, and clearly labeled cytotoxic waste bag. These bags are often yellow and marked with the cytotoxic symbol.[9] This bag should then be placed in a secondary, rigid container for storage and transport.
-
Liquids: While direct disposal of liquid cytotoxic waste is not recommended, any liquid waste must be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Liquid Waste" and containing the name "this compound." Do not mix with other chemical wastes.
Disposal Procedures
The recommended and most widely accepted method for the final disposal of this compound and other cytotoxic agents is high-temperature incineration.
| Parameter | Recommended Value |
| Incineration Temperature | 800°C - 1200°C[6][9] (Some regulations specify a minimum of 1100°C[7][8]) |
| Gas Residence Time | Minimum of 2 seconds[9] |
Step 3: Packaging for Final Disposal
-
Ensure all waste containers are securely sealed.
-
Label all containers clearly with "Cytotoxic Waste" and/or the universal biohazard symbol for cytotoxic agents.
-
Store the sealed containers in a designated, secure area with limited access until they are collected by a licensed hazardous waste disposal service.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to arrange for the pickup and disposal of this compound waste. Ensure the contractor is licensed to transport and incinerate cytotoxic pharmaceutical waste.
Decontamination and Spill Management
In the event of a spill, immediate and proper decontamination is crucial to prevent exposure.
Experimental Protocol for Spill Decontamination:
-
Alert Personnel and Secure the Area: Immediately notify others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes a disposable gown, two pairs of chemotherapy-tested gloves, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Cover the spill with absorbent pads, working from the outside in to prevent further spreading.
-
Decontamination Procedure:
-
Initial Cleaning: Clean the spill area three times using a detergent solution.[11]
-
Rinsing: Thoroughly rinse the area with water.
-
Final Decontamination: Wipe the area with 70% isopropyl alcohol.[11] For some cytotoxic agents, a 0.5% sodium hypochlorite (B82951) (bleach) solution can be effective, but it is corrosive to stainless steel surfaces.[12] If bleach is used, the surface should be neutralized with sodium thiosulfate (B1220275) and then rinsed with water.
-
-
Dispose of Cleaning Materials: All materials used for decontamination (absorbent pads, wipes, PPE) must be disposed of as cytotoxic solid waste.
-
Documentation: Report the spill to your EHS department in accordance with your institution's policies.
Workflow for this compound Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
By adhering to these procedures, laboratory professionals can effectively manage this compound waste, minimizing occupational exposure and environmental impact, thereby fostering a culture of safety and responsibility.
References
- 1. Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. apopc.asia [apopc.asia]
- 4. A systematic study on the chemical stability of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug metabolism - Wikipedia [en.wikipedia.org]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Incinerators | Inciner8 [inciner8.com]
- 8. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 9. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 10. cshp.ca [cshp.ca]
- 11. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 12. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Palifosfamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of cytotoxic agents like Palifosfamide is paramount. This guide provides essential, step-by-step procedural information to minimize exposure risk and ensure a safe laboratory environment. This compound, an active metabolite of ifosfamide, is a DNA alkylating agent with antineoplastic activity.[1][2][3][4] Due to its hazardous nature, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The primary barrier against exposure to cytotoxic drugs is the correct and consistent use of Personal Protective Equipment (PPE).[5] All personnel handling this compound must be trained in the proper selection and use of PPE.
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves; double gloving recommended. | Provides the greatest protection against permeation by cytotoxic drugs. The outer glove should be worn over the gown cuff and changed immediately if contaminated or every hour. |
| Gown | Disposable, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and clothing from accidental splashes or spills. |
| Eye and Face Protection | Safety goggles and a face shield, or a full-face respirator. | Protects against splashes, sprays, and aerosol inhalation. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization, such as during spill cleanup or when handling powders outside of a containment device. | Prevents inhalation of airborne drug particles. |
| Shoe Covers | Required when handling sterile preparations of cytotoxic drugs. | Prevents the spread of contamination. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Wear appropriate PPE (at a minimum, gloves) when handling the container.
-
Store this compound in a designated, clearly labeled area for cytotoxic agents, away from incompatible materials such as strong acids, bases, and oxidizing agents. Keep the container tightly closed and store according to the product insert, which may include refrigeration and protection from light.
2. Preparation and Handling:
-
All manipulations of this compound, including reconstitution and dilution, must be performed in a designated containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
The work surface should be covered with a plastic-backed absorbent pad, which should be disposed of as cytotoxic waste after completion of the work or in case of a spill.
-
Wear full PPE as specified in the table above. When double gloving, place one glove under the gown cuff and the second over the cuff.
-
Use Luer-Lok syringes and needless systems to minimize the risk of leakage and aerosol generation.
-
After preparation, decontaminate the exterior of the final preparation container by wiping it with a suitable disinfectant.
3. Administration (in a research setting):
-
Ensure all personnel involved in the administration are trained on the risks and safe handling procedures.
-
Wear appropriate PPE, including double gloves, a gown, and eye protection.
-
Administer the agent using techniques that minimize the potential for spills and aerosol generation.
4. Waste Disposal:
-
All materials contaminated with this compound, including gloves, gowns, absorbent pads, vials, and syringes, are considered cytotoxic waste.
-
Segregate cytotoxic waste from other waste streams.
-
Dispose of all contaminated disposable items in a designated, leak-proof, and puncture-resistant container that is clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".
-
For liquid waste, collect it in a designated, sealed container.
-
Follow all federal, state, and local regulations for the disposal of hazardous waste.
Emergency Procedures: Spill Management
Prompt and proper management of a this compound spill is crucial to prevent exposure and environmental contamination.
1. Immediate Actions:
-
Alert others in the area and restrict access to the spill site.
-
If the spill involves direct contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
2. Spill Cleanup:
-
Don the appropriate PPE, including a respirator if the spill involves powder or there is a risk of aerosolization.
-
For liquid spills, cover the area with absorbent pads from a chemotherapy spill kit.
-
For powder spills, gently cover the spill with wetted absorbent pads to avoid raising dust.
-
Carefully collect all contaminated materials and place them in a cytotoxic waste container.
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.
-
Dispose of all cleanup materials as cytotoxic waste.
Logical Workflow for this compound Spill Management
Caption: Workflow for managing a this compound spill.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C4H11Cl2N2O2P | PubChem |
| Molecular Weight | 221.02 g/mol | AbMole BioScience |
| Melting Point | 39 - 42 °C (102 - 108 °F) | Fisher Scientific |
| IC50 Range (in sarcoma cell lines) | 2.25 to 6.75 µM (for most cell lines) | MedChemExpress |
| Appearance | White to off-white solid | Fisher Scientific |
This information is intended to provide a foundation for the safe handling of this compound. It is crucial to supplement this guidance with institution-specific training and to consult the Safety Data Sheet (SDS) for the specific product being used.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
